2-Methylcardol triene
Description
Properties
IUPAC Name |
2-methyl-5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h3,5-6,8-9,17-18,23-24H,1,4,7,10-16H2,2H3/b6-5-,9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMBKJYRCZVQFL-AFJQJTPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)CCCCCCCC=CCC=CCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1O)CCCCCCC/C=C\C/C=C\CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001176549 | |
| Record name | 1,3-Benzenediol, 2-methyl-5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001176549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50423-15-9 | |
| Record name | 1,3-Benzenediol, 2-methyl-5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50423-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediol, 2-methyl-5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001176549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 2-Methylcardol Triene: A Technical Guide to its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcardol, a naturally occurring phenolic lipid, is a minor yet significant constituent of Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry. Like its more abundant counterparts in CNSL—anacardic acid, cardanol, and cardol—2-Methylcardol exists in several forms based on the degree of unsaturation in its C15 alkyl side chain: saturated, monoene, diene, and triene.[1] This technical guide provides an in-depth exploration of the discovery and natural sources of 2-Methylcardol triene, offering valuable insights for researchers in natural product chemistry and drug development.
Discovery and Natural Occurrence
The discovery of 2-Methylcardol and its unsaturated variants is intrinsically linked to the extensive chemical analysis of Cashew Nut Shell Liquid (CNSL), a viscous liquid extracted from the shell of the cashew nut (Anacardium occidentale).[2] CNSL is a rich source of phenolic lipids, and its composition has been the subject of numerous studies.
2-Methylcardol is consistently identified as a minor component of CNSL.[3] The composition of CNSL, including the proportion of 2-Methylcardol, is significantly influenced by the extraction method employed.[4]
-
Natural CNSL: Obtained through solvent extraction at room temperature, this form is rich in anacardic acids.[1]
-
Technical CNSL: Produced by heat extraction (roasting) of the cashew shells, this process leads to the decarboxylation of anacardic acids, resulting in a higher concentration of cardanol and a slightly increased proportion of minor components like 2-Methylcardol.[3][5]
The existence of the triene variant of 2-Methylcardol was established through the detailed characterization of the various phenolic constituents of CNSL. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in identifying the different degrees of unsaturation in the alkyl side chains of all major and minor phenolic lipids in CNSL.[6]
Quantitative Data
The concentration of 2-Methylcardol in CNSL is generally low, often cited as being present in trace amounts. The following table summarizes the typical composition of both natural and technical CNSL, highlighting the relative abundance of its main constituents.
| Constituent | Natural CNSL (%) | Technical CNSL (%) |
| Anacardic Acids | 60-65 | 0-2 |
| Cardanol | ~10 | 60-65 |
| Cardol | 15-20 | 15-20 |
| 2-Methylcardol | Traces | Traces to small amounts |
| Polymeric Material | - | ~10 |
Note: The exact percentages can vary depending on the specific extraction conditions and the geographical origin of the cashew nuts.
Experimental Protocols: Isolation of Phenolic Constituents from CNSL
While a specific protocol for the isolation of this compound is not extensively documented due to its low abundance, the general methodologies for separating the major phenolic constituents of CNSL can be adapted for its purification. The initial step involves the extraction of CNSL from cashew nut shells, followed by chromatographic separation.
Extraction of Cashew Nut Shell Liquid (CNSL)
-
Soxhlet Extraction (for Natural CNSL):
-
Crushed cashew nut shells are placed in a thimble within a Soxhlet extractor.
-
A suitable solvent, such as hexane or acetone, is heated in a round-bottom flask.[4]
-
The solvent vapor travels to the condenser, liquefies, and drips into the thimble, extracting the CNSL.
-
The process is run for a sufficient duration (e.g., 12 hours) to ensure complete extraction.[7]
-
The solvent is then evaporated under reduced pressure to yield the crude CNSL.
-
Separation of Phenolic Components
The separation of the complex mixture of phenolic lipids in CNSL is typically achieved through column chromatography. Due to the similar polarities of the components, a multi-step process or the use of specialized stationary phases is often necessary.
-
Flash Column Chromatography:
-
A glass column is packed with silica gel.
-
The crude CNSL, dissolved in a minimal amount of a suitable solvent, is loaded onto the column.
-
A gradient of solvents with increasing polarity is used to elute the different components. For instance, a mixture of hexane and ethyl acetate in varying ratios is commonly employed.[8]
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing 2-Methylcardol.
-
Further purification of the 2-Methylcardol-containing fractions may be required to isolate the triene variant, potentially using argentation chromatography (silica gel impregnated with silver nitrate), which separates compounds based on the number of double bonds.[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Semi-preparative HPLC can be used for the final purification of this compound from enriched fractions.
-
A C18 reverse-phase column is typically used.
-
The mobile phase is often a mixture of acetonitrile, water, and acetic acid.[3]
-
Detection is commonly performed using a UV detector at a wavelength of around 280 nm.
-
Logical Workflow for Isolation
The following diagram illustrates the general workflow from the natural source to the potential isolation of this compound.
Conclusion
This compound, while a minor component of Cashew Nut Shell Liquid, represents an interesting target for natural product chemists and pharmacologists. Its discovery is a testament to the detailed analytical characterization of this complex natural mixture. Although its isolation can be challenging due to its low concentration and the presence of closely related compounds, established chromatographic techniques provide a viable pathway for its purification. Further research into the biological activities of this compound could unveil novel therapeutic applications, adding further value to this readily available agro-industrial byproduct.
References
- 1. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities [mdpi.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. Isolation of Cardanol Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. funaab.edu.ng [funaab.edu.ng]
- 7. Quantitative analysis of cashew nut shell liquid and isomeric characterization of its primary constituents: Anacardic Acids, Cardanols, and Cardols - Les Publications du Cirad [publications.cirad.fr]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Biosynthesis of 2-Methylcardol Triene in Anacardium occidentale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-Methylcardol triene, a significant phenolic lipid found in the cashew plant, Anacardium occidentale. Drawing upon the established principles of polyketide and fatty acid biosynthesis, this document outlines a putative enzymatic cascade leading to the formation of this complex natural product. While direct experimental evidence for the entire pathway in A. occidentale is still emerging, this guide synthesizes current knowledge from related biosynthetic systems to present a robust hypothetical model. Detailed experimental protocols for the elucidation and characterization of the key enzymes are provided, alongside a framework for the quantitative analysis of pathway intermediates and products. This document is intended to serve as a foundational resource for researchers engaged in the study of plant secondary metabolism and the development of novel therapeutics derived from natural sources.
Introduction
Anacardium occidentale, commonly known as the cashew tree, is a rich source of bioactive phenolic lipids, primarily found in its nut shell liquid (CNSL). Among these compounds, cardols and their derivatives, including this compound, have garnered significant attention for their diverse biological activities. These activities include cytotoxic, anti-inflammatory, and anti-microbial properties, making them promising candidates for drug discovery and development. Understanding the biosynthetic origin of these molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches.
This guide focuses on the biosynthesis of this compound, a C15-triene-substituted 2-methylresorcinol. The proposed pathway is centered around the activity of a type III polyketide synthase (PKS), a class of enzymes known for their role in the production of diverse plant phenolics.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from both fatty acid and polyketide metabolism. The pathway can be conceptually divided into three key stages: 1) formation of the fatty acyl-CoA starter unit, 2) assembly of the polyketide chain and subsequent cyclization by a type III PKS, and 3) post-PKS modifications including methylation and desaturation.
Stage 1: Formation of the Fatty Acyl-CoA Starter Unit
The C15 alkyl chain of this compound is presumed to be derived from a C16 fatty acid. Specifically, a C16:3 fatty acyl-CoA is the likely starter unit for the PKS. The biosynthesis of this precursor would follow the general fatty acid synthesis pathway, with subsequent desaturation steps.
-
Key Precursors: Acetyl-CoA, Malonyl-CoA, NADPH
-
Key Enzymes (Putative): Fatty Acid Synthase (FAS) complex, Acyl-CoA Synthetase, Desaturases.
The triene nature of the side chain suggests the involvement of specific fatty acid desaturases that introduce double bonds at precise positions on the growing acyl chain.
Stage 2: Polyketide Assembly and Cyclization
A type III polyketide synthase, likely an Alkylresorcinol Synthase (ARS) , is the central enzyme in this stage. This enzyme would catalyze the iterative condensation of three molecules of malonyl-CoA with the C16:3 fatty acyl-CoA starter unit to form a linear tetraketide intermediate. This intermediate then undergoes an intramolecular C-2 to C-7 aldol condensation to form the aromatic resorcinol ring.
-
Starter Unit: C16:3-acyl-CoA
-
Extender Units: 3 x Malonyl-CoA
-
Key Enzyme (Putative): Alkylresorcinol Synthase (a type III PKS)
-
Product: 5-(pentadeca-trienyl)resorcinol (Cardol triene)
Stage 3: Post-PKS Modifications
Following the formation of the cardol triene core, two key modifications are necessary to yield this compound:
-
Methylation: A methyltransferase would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-2 position of the resorcinol ring.
-
Desaturation of the Alkyl Chain: While the primary hypothesis is the utilization of a pre-formed trienoyl-CoA, it is also possible that desaturation events occur on the alkyl side chain after its attachment to the resorcinol ring, catalyzed by specific desaturases.
-
Key Enzymes (Putative): O-Methyltransferase (OMT), Desaturases.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed biosynthesis pathway of this compound.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound in Anacardium occidentale. The following table presents a template for the types of data that need to be generated through experimental investigation.
| Parameter | Value | Method of Determination | Reference |
| Enzyme Kinetics (putative ARS) | |||
| Km (C16:3-Acyl-CoA) | TBD | In vitro enzyme assay with purified recombinant protein | To be determined |
| Km (Malonyl-CoA) | TBD | In vitro enzyme assay with purified recombinant protein | To be determined |
| kcat | TBD | In vitro enzyme assay with purified recombinant protein | To be determined |
| Enzyme Kinetics (putative Methyltransferase) | |||
| Km (Cardol triene) | TBD | In vitro enzyme assay with purified recombinant protein | To be determined |
| Km (SAM) | TBD | In vitro enzyme assay with purified recombinant protein | To be determined |
| kcat | TBD | In vitro enzyme assay with purified recombinant protein | To be determined |
| Metabolite Concentrations | |||
| This compound (in CNSL) | Variable | HPLC, GC-MS | [Citations needed] |
| Cardol triene (in CNSL) | Variable | HPLC, GC-MS | [Citations needed] |
| C16:3-Acyl-CoA (in relevant tissue) | TBD | LC-MS/MS | To be determined |
TBD: To be determined
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining molecular biology, biochemistry, and analytical chemistry.
Identification of Candidate Genes
-
Transcriptome Analysis: Perform RNA-seq on tissues of A. occidentale known to produce CNSL (e.g., developing nut shells) to identify differentially expressed genes. Focus on transcripts annotated as type III polyketide synthases (specifically, chalcone synthase-like or stilbene synthase-like enzymes, which are structurally related to ARS), methyltransferases, and fatty acid desaturases.
-
Genome Mining: With the available draft genome of A. occidentale, perform homology-based searches using known ARS and methyltransferase sequences from other plant species to identify candidate genes.
Functional Characterization of Candidate Enzymes
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length coding sequences of candidate genes from A. occidentale cDNA.
-
Clone the amplified sequences into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Transform the expression constructs into a suitable host (e.g., E. coli BL21(DE3)) for recombinant protein production.
-
-
In Vitro Enzyme Assays:
-
Alkylresorcinol Synthase (ARS) Assay:
-
Purify the recombinant ARS protein using affinity chromatography (e.g., Ni-NTA).
-
Prepare a reaction mixture containing the purified enzyme, the putative starter unit (C16:3-acyl-CoA), the extender unit ([14C]-malonyl-CoA for radiometric detection or unlabeled for LC-MS analysis), and a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products by radio-TLC, HPLC, and LC-MS/MS to identify the formation of cardol triene.
-
-
Methyltransferase Assay:
-
Purify the recombinant methyltransferase protein.
-
Prepare a reaction mixture containing the purified enzyme, the substrate (cardol triene), the methyl donor (S-adenosyl-L-methionine), and a suitable buffer.
-
Incubate and process the reaction as described for the ARS assay.
-
Analyze the products by HPLC and LC-MS/MS to detect the formation of this compound.
-
-
In Vivo Pathway Elucidation using Isotopic Labeling
-
Precursor Feeding: Administer stable isotope-labeled precursors (e.g., [13C]-acetate, [13C]-malonate) to developing cashew nuts or cell cultures.
-
Metabolite Extraction and Analysis: Extract the phenolic lipids from the labeled tissues and analyze them using high-resolution LC-MS/MS.
-
Tracing the Label: Trace the incorporation of the isotopic labels into the intermediates and the final product, this compound, to confirm the biosynthetic origins of its different molecular components.
The following diagram outlines a general experimental workflow for pathway elucidation:
Caption: Experimental workflow for elucidating the biosynthesis pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound in Anacardium occidentale represents a fascinating example of the interplay between fatty acid and polyketide metabolism. While the pathway proposed in this guide is based on strong biochemical precedents, its definitive elucidation requires rigorous experimental validation. The identification and characterization of the key enzymes, particularly the specific Alkylresorcinol Synthase and methyltransferase, will be crucial milestones.
Future research should focus on:
-
Functional genomics to unequivocally identify the genes involved in the pathway.
-
Protein crystallography to understand the structural basis of substrate specificity and catalysis of the key enzymes.
-
Metabolic engineering in microbial or plant chassis for the sustainable production of this compound and related compounds.
The knowledge generated from these studies will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the development of novel pharmaceuticals and other valuable bioproducts.
Physicochemical Properties of 2-Methylcardol Triene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylcardol triene, a phenolic lipid derived from cashew nut shell liquid (CNSL), is a molecule of significant interest in the fields of medicinal chemistry and drug development.[1][2] Its unique structural features, comprising a resorcinol ring with a methyl group and an unsaturated fifteen-carbon aliphatic side chain, contribute to its distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details common experimental protocols for their determination, and visualizes a general workflow for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this promising natural product.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₂O₂ | [1][3][4] |
| Molecular Weight | 328.5 g/mol | [1][3][5] |
| CAS Number | 50423-15-9 | [1][3][4] |
| Appearance | A neat oil | [1][5] |
| Purity | ≥95% | [1][3][5] |
| Solubility | [1] | |
| DMF: 20 mg/ml | [1] | |
| DMSO: 15 mg/ml | [1] | |
| Ethanol: 22 mg/ml | [1] | |
| Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] | |
| LogP (Predicted) | 7.5 | [6] |
| Melting Point | N/A | [4] |
| Boiling Point | N/A | [4] |
| pKa | Not available |
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not explicitly available. However, based on the characterization of similar phenolic lipids, the following general methodologies are commonly employed.
Isolation and Purification
This compound is a component of cashew nut shell liquid (CNSL), which is a complex mixture of phenolic lipids.[2][7] The isolation of this compound typically involves chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the separation and purification of components from CNSL.[7] A typical protocol would involve:
-
Stationary Phase: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of organic solvents (e.g., acetonitrile, methanol) and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenolic chromophore absorbs (e.g., 280 nm).
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected for further analysis.
-
Structural Elucidation and Purity Assessment
A combination of spectroscopic and spectrometric techniques is used to confirm the structure and assess the purity of the isolated compound.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure.[3] These techniques provide information about the number and types of protons and carbons, their connectivity, and the stereochemistry of the double bonds in the alkyl side chain.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) groups of the resorcinol ring and the C=C bonds of the aromatic ring and the aliphatic chain.[3]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for assessing the purity of the isolated compound and for monitoring the progress of purification.[3] A suitable solvent system is chosen to achieve good separation of the components.
Determination of Physicochemical Properties
-
Solubility: To determine solubility, an excess of this compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined, typically by HPLC or UV-Vis spectrophotometry.
-
LogP: The partition coefficient (LogP) is a measure of the lipophilicity of a compound. While a predicted value is available, experimental determination can be performed using the shake-flask method, where the compound is partitioned between octanol and water. The concentrations in each phase are then measured to calculate the partition coefficient.
Biological Activity and Potential Applications
This compound has demonstrated several biological activities that suggest its potential for drug development.
-
α-Glucosidase Inhibition: It has been shown to inhibit α-glucosidase with an IC₅₀ value of 39.6 µM, indicating potential for the development of antidiabetic agents.[1]
-
Schistosomicidal Activity: The compound is lethal to adult S. mansoni worms at concentrations of 100 and 200 µM, highlighting its potential as an anthelmintic agent.[1]
-
Antiplasmodial Activity: this compound has shown good antimalarial activity against the D6 strain of Plasmodium falciparum with an IC₅₀ of 5.39 µM.[8]
These activities underscore the importance of thoroughly characterizing its physicochemical properties to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug design and development.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the isolation and characterization of this compound from its natural source.
Caption: Workflow for the characterization of this compound.
Conclusion
This compound is a natural product with compelling biological activities that warrant further investigation for its potential therapeutic applications. This guide has summarized its known physicochemical properties and outlined the standard experimental procedures for its characterization. The provided workflow visualization offers a logical framework for researchers new to the study of this compound. Further research to determine un-reported properties such as its melting point, boiling point, and pKa will be valuable in creating a more complete profile of this molecule and will aid in its future development as a potential therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 50423-15-9_Methylcardol trieneCAS号:50423-15-9_Methylcardol triene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. Methylcardol triene - Antiparasitics - CAT N°: 23404 [bertin-bioreagent.com]
- 6. PubChemLite - Methylcardol triene (C22H32O2) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. Antiplasmodial evaluation of Anacardium occidentale and alkyl-phenols – ScienceOpen [scienceopen.com]
Thermal Stability and Degradation Profile of 2-Methylcardol Triene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and degradation profile of isolated 2-Methylcardol triene is not extensively available in peer-reviewed literature. This technical guide consolidates available information on closely related compounds from Cashew Nut Shell Liquid (CNSL), primarily cardol and cardanol, to provide an inferred understanding of the thermal characteristics of this compound. The data presented should be considered as indicative for these analogous compounds.
Introduction
2-Methylcardol, a resorcinolic lipid, is a constituent of technical Cashew Nut Shell Liquid (CNSL), alongside major components like cardanol and cardol.[1][2] The triene variant of 2-Methylcardol possesses a C15 aliphatic side chain with three degrees of unsaturation, a structural feature that significantly influences its thermal behavior. Understanding the thermal stability and degradation profile of this compound is crucial for its potential applications in pharmaceuticals and as a precursor for advanced materials, where thermal processing is often a critical step. This guide provides an in-depth overview of its expected thermal properties based on data from analogous CNSL components.
Thermal Stability Analysis
The thermal stability of phenolic lipids like this compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific data for this compound is scarce, analysis of the major components of CNSL provides valuable insights.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperatures. For the phenolic components of CNSL, TGA studies have been conducted on cardanol and cardol.
Table 1: Summary of TGA Data for CNSL Phenolic Components (Analogous to 2-Methylcardol)
| Compound/Mixture | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Char Residue (%) | Atmosphere | Reference |
| Cardanol | ~250 | ~300.5 (main peak), ~449.8 (secondary peak) | Not specified | Not specified | [3] |
| Cardol | Not specified | ~325.6 (main peak), ~461.1 (secondary peak) | Not specified | Not specified | [3] |
| Technical CNSL | ~170 | Not specified | Not specified | Not specified | [1] |
Note: The data presented is for the general class of cardanols and cardols found in CNSL and may not represent the exact values for the triene variant of 2-Methylcardol.
It is anticipated that this compound would exhibit a multi-stage decomposition pattern similar to cardanol and cardol. The initial weight loss would likely be attributed to the volatilization of the molecule, followed by the cleavage of the aliphatic side chain and subsequent degradation of the aromatic ring at higher temperatures. The presence of a methyl group might slightly alter the decomposition onset compared to cardol.
Differential Scanning Calorimetry (DSC)
Degradation Profile
The degradation of this compound under thermal stress is expected to proceed through a complex series of reactions, primarily involving the unsaturated aliphatic side chain and the phenolic ring. Pyrolysis studies of CNSL provide insight into the potential degradation products.
Upon heating, the double bonds in the triene side chain can undergo isomerization, cyclization, and polymerization reactions. At higher temperatures, cleavage of the C-C bonds in the side chain will lead to the formation of a variety of smaller hydrocarbon fragments. The phenolic ring is more stable but will degrade at elevated temperatures, leading to the formation of smaller aromatic compounds, phenols, and polycyclic aromatic hydrocarbons.
Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) of CNSL has shown that the liquid products are rich in phenols, carboxylic acids, and various hydrocarbons.[3][4][5][6][7] It is plausible that the thermal degradation of this compound would contribute to a similar profile of degradation products.
Experimental Protocols
The following are generalized experimental protocols for TGA and DSC analysis of phenolic lipids, based on methodologies reported in the literature for similar compounds.
Thermogravimetric Analysis (TGA) Protocol
A standard TGA protocol for analyzing a phenolic lipid like this compound would involve the following steps:
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
A typical DSC protocol for analyzing the thermal transitions of this compound would be as follows:
Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).
Logical Relationship of Thermal Degradation
The thermal degradation of this compound can be conceptualized as a series of interconnected events, starting from initial heating to the formation of final degradation products.
Caption: Logical flow of thermal degradation for a phenolic lipid.
Conclusion
While specific experimental data for this compound is limited, a comprehensive understanding of its thermal stability and degradation profile can be inferred from the behavior of its structural analogs, cardanol and cardol, which are the major components of CNSL. It is anticipated that this compound will exhibit thermal decomposition in a multi-stage process, with initial degradation likely occurring in the unsaturated side chain, followed by the aromatic ring at higher temperatures. The degradation products are expected to be a complex mixture of smaller hydrocarbons and phenolic compounds. The provided experimental protocols offer a standardized approach for future thermal analysis of this and other related phenolic lipids. Further research is warranted to elucidate the precise thermal characteristics of isolated this compound to support its development in various high-performance applications.
References
The Solubility Profile of 2-Methylcardol Triene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Methylcardol triene, a naturally occurring phenolic compound found in cashew nut shell liquid (CNSL). Understanding the solubility of this compound is critical for its application in various fields, including drug development, where it has shown promise as an inhibitor of α-glucosidase and possesses schistosomicidal properties. This document presents quantitative solubility data in common organic solvents, details a representative experimental protocol for solubility determination, and offers visual guides for experimental workflows and solvent selection.
Introduction to this compound
This compound, with the formal name 2-methyl-5-(8Z,11Z,14)-pentadecatrienyl-1,3-benzenediol, is a phenolic lipid derived from CNSL.[1] As a derivative of cardol, it is part of a complex mixture of phenolic compounds that also includes anacardic acid and cardanol.[2][3] The long unsaturated alkyl chain coupled with the phenolic ring gives this compound a distinct chemical character that influences its solubility and potential as a therapeutic agent. Its utility in pharmaceutical applications is an area of active research, with studies exploring its enzymatic inhibition and antiparasitic activities.[1][4] The development of formulations and delivery systems for this compound necessitates a thorough understanding of its solubility in a range of pharmaceutically acceptable solvents.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a valuable reference for solvent screening and selection in research and development.
| Organic Solvent | Abbreviation | Solubility (mg/mL) |
| Dimethylformamide | DMF | 20[1] |
| Dimethyl sulfoxide | DMSO | 15[1] |
| Ethanol | EtOH | 22[1] |
| Ethanol:Phosphate-Buffered Saline (pH 7.2) (1:1) | EtOH:PBS | 0.5[1] |
Note: The provided data is based on information from a commercially available source and serves as a primary reference for solubility.
Experimental Protocol for Solubility Determination
Principle
The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.[6]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator with agitation capabilities
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the respective organic solvent. The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact equilibration time should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Pass the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[4]
Data Analysis and Reporting
The solubility is calculated from the measured concentration of the saturated solution and is typically reported in units of mg/mL or mol/L at the specified temperature.
Visualization of Methodologies
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Signaling Pathway for Solvent Selection
The selection of an appropriate solvent for this compound depends on several factors, including the desired concentration, the intended application, and the physicochemical properties of both the solute and the solvent. The following diagram outlines a logical decision-making process for solvent selection.
Conclusion
This technical guide provides essential information on the solubility of this compound in key organic solvents. The tabulated data offers a quick reference for researchers, while the detailed experimental protocol provides a solid foundation for conducting further solubility studies. The visual diagrams of the experimental workflow and solvent selection process serve as practical tools for laboratory work. A thorough understanding of the solubility characteristics of this compound is a fundamental prerequisite for advancing its potential in drug discovery and other scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unsaturation-Driven Modulation of Antioxidant and Acetylcholinesterase Inhibitory Activities of Cardanol Derivatives [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
2-Methylcardol Triene: A Technical Whitepaper on its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 2-Methylcardol triene is limited in publicly available scientific literature. This document provides an in-depth overview of the potential biological activities of this compound based on the known bioactivities of its close structural analogs found in Cashew Nut Shell Liquid (CNSL), namely cardol and cardanol, with a focus on the influence of the triene side chain.
Introduction
2-Methylcardol is a phenolic lipid, and a minor constituent of Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew nut industry.[1][2] CNSL is a rich source of bioactive compounds, primarily anacardic acid, cardanol, and cardol, which have garnered significant interest for their diverse biological activities.[3][4] These activities include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[3][5] 2-Methylcardol shares the core resorcinol structure of cardol with an additional methyl group on the aromatic ring. Like other phenolic lipids in CNSL, it possesses a 15-carbon alkyl side chain with varying degrees of unsaturation. The triene variant, with three double bonds in its side chain, is of particular interest due to the established role of unsaturation in modulating the biological efficacy of these compounds.[3]
This technical guide synthesizes the available data on related compounds to project the potential biological activities of this compound, providing a foundation for future research and drug discovery efforts.
Potential Biological Activities
Based on the activities of its parent compounds, this compound is predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
The phenolic nature of this compound suggests potent antioxidant activity. The hydroxyl groups on the aromatic ring can donate hydrogen atoms to scavenge free radicals, a mechanism well-established for CNSL components.[3] Studies on cardanol, which has a similar phenolic structure, have demonstrated that the triene variant exhibits the highest antioxidant potential compared to its monoene and diene counterparts.[3]
Table 1: Antioxidant Activity of Cardanol Triene (a close analog of this compound)
| Compound | Assay | IC50 Value (mg/mL) | Reference |
| Cardanol triene (C3) | DPPH radical scavenging | 0.179 ± 0.005 | [3] |
| Cardanol monoene (C1) | DPPH radical scavenging | 1.000 ± 0.200 | [3] |
Anticancer Activity
Components of CNSL have shown promising anticancer activities.[6] For instance, purified CNSL containing cardanol, anacardic acid, and methylcardol inhibited the proliferation of HeLa cells with an IC50 of 0.004% (v/v) and induced apoptosis.[3] While specific data for this compound is unavailable, the structural similarities to other cytotoxic CNSL compounds suggest it may also possess antiproliferative properties. In silico analyses of cardanol have pointed towards the PI3K-Akt signaling pathway as a principal target in oral cancer.[6]
Anti-inflammatory Activity
Chronic inflammation is a key factor in various diseases. Natural compounds with anti-inflammatory properties are of great interest for therapeutic development.[1] Anacardic acids, also from CNSL, have been shown to inhibit histone acetyltransferases (HATs), which are involved in the regulation of gene expression, including inflammatory genes.[7] The leaf extract of Anacardium occidentale has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophage cells.[8] Given the shared phenolic structure, this compound is likely to exhibit anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the study of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant activity of a compound.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations.
-
Reaction: A specific volume of the DPPH stock solution is mixed with different concentrations of the sample solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Visualizations
While specific signaling pathways for this compound have not been elucidated, based on the known mechanisms of related compounds, we can hypothesize its involvement in key cellular processes.
Potential Antioxidant Mechanism
The antioxidant activity of phenolic compounds like this compound primarily involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.
Caption: Proposed antioxidant mechanism of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Based on studies of other natural phenols, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is central to the inflammatory response.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
While direct experimental evidence is sparse, the structural analogy of this compound to highly bioactive components of CNSL, such as cardol and cardanol, strongly suggests its potential as a valuable natural product for drug discovery. The presence of the triene moiety is particularly promising, as it is often associated with enhanced biological activity.
Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its biological properties. Key areas for investigation include:
-
Quantitative assessment of its antioxidant, anti-inflammatory, and anticancer activities using a panel of in vitro assays.
-
Elucidation of its mechanisms of action , including its effects on key signaling pathways.
-
In vivo studies to evaluate its efficacy and safety in animal models of disease.
A comprehensive understanding of the biological activities of this compound will be crucial for unlocking its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide on the Natural Abundance and Analysis of 2-Methylcardol in Cashew Nut Shell Liquid (CNSL)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the natural abundance of 2-Methylcardol, a phenolic constituent of Cashew Nut Shell Liquid (CNSL). It delineates the significant variation in component concentrations, including 2-Methylcardol, based on the extraction methodology employed—namely, natural (cold solvent) versus technical (thermal) extraction. While the literature confirms the presence of 2-Methylcardol and its derivatives, this guide highlights the current scarcity of specific quantitative data on the 2-Methylcardol triene variant, even as its existence and biological activity have been recently reported. Detailed experimental protocols for the quantification of CNSL components using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided. Visualizations of the chemical relationships within CNSL and a typical analytical workflow are included to support researchers in this field.
Introduction
Cashew Nut Shell Liquid (CNSL) is a valuable and renewable byproduct of the cashew industry, extracted from the honeycomb-like structure of the cashew nut shell. It is a rich source of non-isoprenoid phenolic lipids, which have garnered significant interest for their diverse industrial and pharmaceutical applications.[1] The primary constituents of CNSL are anacardic acid, cardol, and cardanol, with 2-Methylcardol present as a minor component.[2][3][4]
The precise chemical composition of CNSL is highly dependent on the extraction method.[1] This distinction is critical for research and development, as the concentration of bioactive compounds, including 2-Methylcardol, varies dramatically between "natural" and "technical" grade CNSL. This guide aims to consolidate the available quantitative data on 2-Methylcardol abundance and provide standardized analytical protocols for its identification and quantification.
Natural Abundance of 2-Methylcardol
Influence of Extraction Method on CNSL Composition
The composition of CNSL is primarily dictated by the thermal exposure during extraction:
-
Natural CNSL: Obtained through cold solvent or mechanical pressing. This liquid is rich in anacardic acids (60-70%), which are thermally unstable. It also contains cardol (15-20%) and smaller amounts of cardanol and 2-Methylcardol.[5][6]
-
Technical CNSL: Produced via high-temperature processes (e.g., roasting, hot oil bath) where the heat causes the decarboxylation of anacardic acids, converting them into their corresponding cardanol analogues.[5] Consequently, technical CNSL is predominantly composed of cardanol (60-95%), with significant amounts of cardol (4-20%) and a comparatively higher concentration of 2-Methylcardol than in natural CNSL.[5]
Quantitative Data for 2-Methylcardol
2-Methylcardol is consistently reported as a minor constituent of CNSL. The following table summarizes its abundance based on the type of CNSL.
| CNSL Type | 2-Methylcardol Abundance (% w/w) | Reference(s) |
| Natural CNSL | Traces / Smaller Quantities | [1][5][6] |
| Technical CNSL | 1.2 - 4.1% | [4] |
| Technical CNSL | ~2.0% | |
| Technical CNSL | Traces | [6] |
The Triene Variant: A Note on Data Scarcity
The primary phenolic lipids in CNSL (anacardic acid, cardol, cardanol) are known to possess a C15 alkyl side chain with varying degrees of unsaturation: saturated, monoene, diene, and triene forms.[7][8] While the existence of This compound has been confirmed in an ethanol extract of Anacardium occidentale and its antiplasmodial activity has been evaluated, there is a notable lack of quantitative data in the current scientific literature regarding its specific natural abundance in either natural or technical CNSL.[9] Analytical methods typically quantify the total 2-Methylcardol content rather than resolving its specific unsaturated variants.
Experimental Protocols for Analysis
Accurate quantification of 2-Methylcardol requires robust chromatographic methods. HPLC and GC-MS are the most commonly cited techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from validated methods for the analysis of phenolic compounds in CNSL.[10][11][12]
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the CNSL sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone.[13]
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a Diode Array or UV-VIS Detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (acidified to pH 3.0 with acetic acid) in a ratio of 80:20.[10][11]
-
Flow Rate: 1.5 mL/min.[12]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.[12]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Quantification is achieved by creating a calibration curve using an external standard of purified 2-Methylcardol or a closely related compound if a certified standard is unavailable.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of phenolic compounds like 2-Methylcardol requires a derivatization step to increase their volatility.[2][3]
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of CNSL in a solvent like dichloromethane.
-
Transfer an aliquot of the solution to a reaction vial and evaporate the solvent under a gentle stream of nitrogen.
-
Add a silylation agent, such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) diluted 1:1 with anhydrous pyridine.[2][3]
-
Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization of the hydroxyl groups.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).
-
Column: A non-polar capillary column such as a DB-1MS or equivalent (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split/Splitless (Splitless mode is preferred for trace analysis).
-
Temperature Program:
-
Initial Temperature: 50 °C.
-
Ramp: 25 °C/min to 320 °C.
-
Final Hold: Hold at 320 °C for 20 minutes.[14]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
-
-
Identification and Quantification:
-
Identification is based on matching the retention time and mass spectrum with a reference standard. The mass spectrum of the derivatized 2-Methylcardol will show a molecular ion corresponding to the addition of trimethylsilyl (TMS) groups.
-
Quantification is performed using an internal standard and a calibration curve.
-
Visualizations
CNSL Compositional Relationship
The following diagram illustrates the chemical relationship between the components of natural and technical CNSL, emphasizing the impact of the extraction process.
General Analytical Workflow
The diagram below outlines a generalized experimental workflow for the extraction and quantification of 2-Methylcardol from a CNSL sample.
Conclusion
2-Methylcardol is a confirmed, albeit minor, phenolic constituent of Cashew Nut Shell Liquid. Its natural abundance is significantly higher in technical CNSL (up to ~5% w/w) compared to natural CNSL, where it is found in trace amounts. This is a direct consequence of the thermal processing that differentiates the two CNSL types. While the existence of various unsaturated side chains is a hallmark of CNSL phenols, and this compound has been identified, a significant research gap exists regarding its specific quantitative abundance. The standardized HPLC and GC-MS protocols provided in this guide offer robust methodologies for researchers aiming to quantify 2-Methylcardol and potentially resolve its unsaturated analogues, paving the way for further investigation into the bioactivity and applications of these specific compounds.
References
- 1. sciforum.net [sciforum.net]
- 2. A highly sensitive GC‐MS method for simultaneous determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell oil in presence of other phenolic lipid derivatives. - Cashews [cashews.org]
- 3. A highly sensitive GC-MS method for simultaneous determination of anacardic acids in cashew (Anacardium occidentale) nut shell oil in the presence of other phenolic lipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiplasmodial evaluation of Anacardium occidentale and alkyl-phenols – ScienceOpen [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. agritrop.cirad.fr [agritrop.cirad.fr]
- 14. researchgate.net [researchgate.net]
The Sentinel Molecule: A Technical Guide to 2-Methylcardol Triene in the Chemical Ecology of Cashew
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cashew (Anacardium occidentale) plants have evolved a sophisticated chemical defense system to ward off a wide array of herbivores and pathogens. Central to this defense is the production of a complex mixture of phenolic lipids, primarily found in the Cashew Nut Shell Liquid (CNSL). Among these, the less abundant 2-Methylcardol triene is emerging as a molecule of significant interest. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the chemical ecology of cashew. It details its biosynthesis, multifaceted defensive functions, and the signaling pathways that regulate its production. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding for researchers in natural product chemistry, chemical ecology, and drug discovery.
Introduction: The Chemical Arsenal of Cashew
The cashew tree, Anacardium occidentale, is a plant of significant economic importance. Its resilience in various environments is partly attributable to a potent chemical defense system. The primary defense compounds are found in the Cashew Nut Shell Liquid (CNSL), a viscous and acrid oil. CNSL is a rich source of phenolic lipids, including anacardic acids, cardols, cardanols, and their methylated derivatives.[1] These compounds are known to possess a broad spectrum of biological activities, including insecticidal, antifungal, and antimicrobial properties.[2][3]
While much of the research has focused on the more abundant components of CNSL, such as anacardic acids, there is growing interest in the bioactivity of its minor constituents. 2-Methylcardol is one such compound, and its triene variant, with three double bonds in its alkyl side chain, is of particular interest due to the influence of unsaturation on biological activity.[4] This guide delves into the specific role of this compound in the chemical ecology of the cashew plant, exploring its function as a key player in plant-herbivore and plant-pathogen interactions.
Biosynthesis and Chemical Profile
The phenolic lipids in CNSL are biosynthesized through a polyketide pathway. While the complete biosynthetic pathway for this compound in cashew has not been fully elucidated, it is understood to be derived from the same precursors as other cardols and anacardic acids. The biosynthesis is believed to involve the condensation of a fatty acid precursor with acetate units, followed by cyclization and aromatization. The methylation to form 2-Methylcardol is a subsequent enzymatic step.
The composition of CNSL can vary depending on the extraction method. Solvent extraction of fresh cashew nut shells yields a liquid rich in anacardic acids, while heat extraction methods lead to the decarboxylation of anacardic acids to form cardanols.[5] 2-Methylcardol is typically a minor component, but its concentration can be influenced by genetic and environmental factors.[6]
Role in Chemical Ecology: A Multifaceted Defense
The presence of this compound in CNSL contributes to the overall defensive properties of the cashew plant against a range of biological threats. Its activity stems from its phenolic nature and the reactivity of its unsaturated alkyl side chain.
Defense Against Herbivores
Phenolic lipids in CNSL are known to be potent insect deterrents and toxins.[2][3] While specific studies on this compound against cashew herbivores are limited, research on the broader class of cardols and other CNSL components demonstrates significant insecticidal and ovicidal activity against various insect species. For instance, cardol has been shown to be effective against the flies Musca domestica and Chrysomya megacephala, with LC50 values of 80.4 mg/L and 90.2 mg/L, respectively.[2] Anacardic acid, a related compound, exhibited insecticidal effects on the crop pests Anticarsia gemmatalis and Spodoptera frugiperda with LC50 values of 295.1 mg/L and 318.4 mg/L, respectively.[2] It is plausible that this compound contributes to this defensive chemistry, acting as a feeding deterrent, a toxin, or both.
Defense Against Pathogens
The antifungal properties of CNSL and its constituents are well-documented.[7][8] These compounds can inhibit the growth of a wide range of phytopathogenic fungi. While direct antifungal data for this compound is scarce, the demonstrated antifungal activity of cardol and other CNSL components suggests a role for this compound in protecting the cashew plant from fungal infections.[7] Furthermore, 2-methylcardol has shown activity against the human parasite Schistosoma mansoni, indicating its potential for broad biological activity.[9][10] Another study highlighted the antiplasmodial activity of this compound against Plasmodium falciparum, with an IC50 of 5.39 µM.[11]
Quantitative Bioactivity Data
To provide a comparative perspective on the bioactivity of CNSL components, the following table summarizes available quantitative data. It is important to note the lack of specific data for this compound against cashew pests and pathogens, highlighting a significant area for future research.
| Compound/Fraction | Target Organism | Bioassay Type | Efficacy (LC50 / IC50) | Reference(s) |
| Cardol | Musca domestica (fly) | Ovicidal | 80.4 mg/L | [2] |
| Cardol | Chrysomya megacephala (fly) | Ovicidal | 90.2 mg/L | [2] |
| Anacardic Acid | Anticarsia gemmatalis (larvae) | Insecticidal | 295.1 mg/L | [2] |
| Anacardic Acid | Spodoptera frugiperda (larvae) | Insecticidal | 318.4 mg/L | [2] |
| 2-Methylcardol diene | Schistosoma mansoni (adult worms) | Schistosomicidal | 14.5 µM | [10] |
| This compound | Plasmodium falciparum (D6 strain) | Antiplasmodial | 5.39 µM | [11] |
Regulation of Production: Signaling Pathways in Plant Defense
The production of defensive compounds like this compound in cashew is not static but is regulated by a complex network of signaling pathways that are activated in response to herbivore and pathogen attack. The jasmonate and salicylate pathways are central to this induced defense response.
The Jasmonate Pathway: A Response to Herbivory
Mechanical damage caused by herbivores, as well as chemical cues from their saliva, triggers the jasmonate (JA) signaling pathway.[12] This pathway is known to induce the expression of genes involved in the biosynthesis of various defense compounds, including phenolic lipids.[13][14][15] It is hypothesized that herbivory on cashew plants leads to an increase in JA levels, which in turn upregulates the biosynthetic pathway of CNSL components, including this compound, thereby enhancing the plant's defense against further attack.
The Salicylate Pathway: A Response to Pathogens
Infection by biotrophic and hemibiotrophic pathogens typically activates the salicylic acid (SA) signaling pathway.[12][16] This pathway is crucial for establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity. The interaction between the SA and JA pathways is often antagonistic, allowing the plant to fine-tune its defense response to the specific threat.[16][17] In cashew, it is likely that pathogen infection leads to an increase in SA, which may modulate the production of antifungal compounds within the CNSL complex.
Experimental Protocols
The study of this compound's role in chemical ecology requires robust experimental methodologies. The following sections provide detailed protocols for key experimental procedures.
Extraction and Quantification of this compound
A reliable method for the extraction and quantification of this compound is essential for its study.
Protocol: Soxhlet Extraction and HPLC Quantification
-
Sample Preparation: Collect fresh cashew nut shells. Air-dry the shells and grind them into a coarse powder.
-
Soxhlet Extraction:
-
Place a known weight (e.g., 50 g) of the powdered shell material into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add a suitable solvent (e.g., hexane or acetone) to the round-bottom flask.[5]
-
Heat the solvent to its boiling point and allow the extraction to proceed for a specified duration (e.g., 6-8 hours).
-
-
Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure.
-
HPLC Analysis:
-
Prepare a standard solution of this compound of known concentration.
-
Dissolve a known weight of the crude CNSL extract in the mobile phase.
-
Inject the standard and sample solutions into an HPLC system equipped with a C18 column.
-
Use an isocratic mobile phase, for example, a mixture of acetonitrile and water with 0.1% acetic acid.[18]
-
Detect the compounds using a UV detector at a wavelength of approximately 280 nm.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
-
Bioassays for Ecological Function
To determine the ecological role of this compound, bioassays with relevant herbivores and pathogens are necessary.
Protocol: Insect Leaf Disc Choice Bioassay
-
Compound Preparation: Prepare solutions of purified this compound in a suitable solvent (e.g., acetone) at various concentrations. Use the solvent alone as a control.
-
Leaf Disc Treatment:
-
Cut leaf discs of a uniform size from fresh cashew leaves.
-
Apply a known volume of the test solution or control solution to the surface of each leaf disc and allow the solvent to evaporate.[19]
-
-
Bioassay Setup:
-
Place one treated and one control leaf disc in a Petri dish lined with moist filter paper.
-
Introduce a single herbivore (e.g., a caterpillar species known to feed on cashew) into the center of the Petri dish.[19]
-
-
Data Collection: After a set period (e.g., 24 or 48 hours), measure the area of each leaf disc consumed.
-
Analysis: Calculate a feeding preference index to determine if the herbivore avoided the treated leaf disc.
Protocol: Antifungal Disc Diffusion Assay
-
Culture Preparation: Prepare a standardized inoculum of a phytopathogenic fungus relevant to cashew.
-
Agar Plate Inoculation: Spread the fungal inoculum evenly over the surface of a suitable agar medium (e.g., Potato Dextrose Agar) in a Petri dish.[20]
-
Disc Preparation:
-
Impregnate sterile filter paper discs with a known concentration of purified this compound solution.
-
Use a disc impregnated with the solvent as a negative control and a disc with a known antifungal agent as a positive control.
-
-
Assay: Place the discs on the surface of the inoculated agar plate.
-
Incubation and Measurement: Incubate the plates at an appropriate temperature until fungal growth is visible. Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited).[20]
Future Directions and Conclusion
The study of this compound in the chemical ecology of cashew is a field ripe for further investigation. While the broader class of phenolic lipids in CNSL is known to be a potent defense mechanism, the specific contributions of minor components like this compound remain largely unexplored.
Key areas for future research include:
-
Quantification in planta: Determining the concentration of this compound in different cashew tissues and how it changes in response to specific herbivore and pathogen attacks.
-
Bioassays with relevant pests: Conducting bioassays with key pests and pathogens of cashew to determine the specific efficacy of purified this compound.
-
Elucidation of the biosynthetic pathway: Identifying the specific enzymes and genes involved in the biosynthesis of 2-Methylcardol.
-
Synergistic and antagonistic effects: Investigating how this compound interacts with other CNSL components to influence the overall defensive capacity of the plant.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovicidal and Deleterious Effects of Cashew (Anacardium occidentale) Nut Shell Oil and Its Fractions on Musca domestica, Chrysomya megacephala, Anticarsia gemmatalis and Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Anacardium Plants: Chemical, Nutritional Composition and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ir.bowen.edu.ng:8443 [ir.bowen.edu.ng:8443]
- 9. eprints.usm.my [eprints.usm.my]
- 10. researchgate.net [researchgate.net]
- 11. Antiplasmodial evaluation of Anacardium occidentale and alkyl-phenols – ScienceOpen [scienceopen.com]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Jasmonate induces biosynthesis of anthocyanin and proanthocyanidin in apple by mediating the JAZ1-TRB1-MYB9 complex [pubmed.ncbi.nlm.nih.gov]
- 14. Jasmonate-induced biosynthesis of andrographolide in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antagonism between jasmonate- and salicylate-mediated induced plant resistance: effects of concentration and timing of elicitation on defense-related proteins, herbivore, and pathogen performance in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Outcomes of Concentration-Specific Interactions between Salicylate and Jasmonate Signaling Include Synergy, Antagonism, and Oxidative Stress Leading to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agritrop.cirad.fr [agritrop.cirad.fr]
- 19. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing the Efficacy of Plant Extracts in Antimicrobial Activity: A Comprehensive Disc Diffusion Study [greenskybio.com]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of 2-Methylcardol Triene from Cashew Nut Shell Liquid (CNSL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cashew Nut Shell Liquid (CNSL) is a valuable byproduct of the cashew industry and a rich source of phenolic lipids with significant potential for industrial and pharmaceutical applications. The primary constituents of CNSL are anacardic acid, cardanol, cardol, and minor components such as 2-methylcardol.[1][2][3] Each of these components exists as a mixture of saturated, monoene, diene, and triene analogues, with the triene variants often exhibiting enhanced biological activity.[4] This document provides detailed protocols for the isolation and purification of 2-Methylcardol triene, a lesser-known but potentially valuable compound within CNSL.
Data Presentation
The composition of CNSL can vary depending on the extraction method (natural or technical). Technical CNSL, obtained through a heating process, is typically enriched in cardanol and cardol.
Table 1: Typical Composition of Technical Cashew Nut Shell Liquid (CNSL)
| Component | Percentage (%) | Reference |
| Cardanol | 60 - 65 | [1] |
| Cardol | 15 - 20 | [1] |
| Polymeric Material | 10 | [5] |
| Anacardic Acid | 1 - 2 | [1] |
| 2-Methylcardol | Traces (1.2 - 4.1) | [1] |
Table 2: Purity and Yield of Phenolic Fractions from CNSL Purification
| Purification Step | Product | Purity (%) | Yield (%) | Reference |
| Liquid-Liquid Extraction | Cardanol | 96.59 | 79.01 | [6] |
| Column Chromatography | Cardol | >95 | Variable | [7] |
| Preparative HPLC | This compound | >98 (Expected) | Low | [8] |
Experimental Protocols
The isolation of this compound is a multi-step process that involves the initial separation of the major phenolic groups followed by fine purification to isolate the target compound.
Extraction of CNSL from Cashew Nut Shells (Soxhlet Method)
This protocol describes the extraction of natural CNSL from cashew nut shells.
-
Materials and Equipment:
-
Crushed cashew nut shells
-
Soxhlet apparatus
-
Round bottom flask
-
Heating mantle
-
Condenser
-
Acetone (solvent)
-
Rotary evaporator
-
-
Procedure:
-
Place 100g of crushed cashew nut shells into a thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round bottom flask with 300 mL of acetone and connect it to the Soxhlet extractor and condenser.
-
Heat the solvent to reflux using a heating mantle. The solvent will vaporize, travel up to the condenser, and drip down onto the thimble, extracting the CNSL.
-
Continue the extraction for 6-8 hours.
-
After extraction, allow the apparatus to cool.
-
Remove the round bottom flask and concentrate the extracted CNSL using a rotary evaporator to remove the acetone.
-
Separation of Major Phenolic Components
This protocol separates anacardic acid, cardanol, and a cardol-rich fraction (containing 2-Methylcardol).[7]
-
Materials and Equipment:
-
Extracted CNSL
-
Calcium hydroxide
-
Hydrochloric acid (HCl)
-
Liquor ammonia
-
Hexane
-
Ethyl acetate
-
Separatory funnel
-
Beakers and flasks
-
-
Procedure:
-
Anacardic Acid Removal:
-
Dissolve 50g of CNSL in 100 mL of a suitable organic solvent (e.g., petroleum ether).
-
Add a slurry of calcium hydroxide in water and stir vigorously for 1-2 hours. Anacardic acid will precipitate as calcium anacardate.
-
Filter the mixture to remove the calcium anacardate precipitate.
-
The filtrate contains the acid-free CNSL (a mixture of cardanol, cardol, and 2-Methylcardol).
-
-
Separation of Cardanol and Cardol/2-Methylcardol Fraction:
-
To the acid-free CNSL, add 80 mL of liquor ammonia and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract three times with 100 mL of a hexane/ethyl acetate (98:2) mixture. The combined organic layers contain the cardanol.
-
The remaining aqueous ammonia layer is rich in cardol and 2-Methylcardol.
-
Extract the aqueous layer with an ethyl acetate/hexane (80:20) mixture to obtain the cardol/2-Methylcardol fraction.
-
-
Purification of 2-Methylcardol by Column Chromatography
This step aims to separate 2-Methylcardol from the more abundant cardol.
-
Materials and Equipment:
-
Cardol/2-Methylcardol fraction from the previous step
-
Silica gel (for column chromatography)
-
Glass column
-
Eluent: A gradient of hexane and ethyl acetate
-
Fraction collector
-
TLC plates and developing chamber
-
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the cardol/2-Methylcardol fraction in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate) and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). 2-Methylcardol is expected to have a slightly different Rf value than cardol.
-
Combine the fractions containing purified 2-Methylcardol.
-
Isolation of this compound by Preparative HPLC
The final step involves the separation of the triene variant of 2-Methylcardol from its saturated, monoene, and diene counterparts using preparative High-Performance Liquid Chromatography (HPLC).
-
Materials and Equipment:
-
Purified 2-Methylcardol fraction
-
Preparative HPLC system with a C18 column
-
Mobile phase: A mixture of acetonitrile, water, and acetic acid (e.g., 80:20:1 v/v/v)[9]
-
UV detector
-
-
Procedure:
-
Dissolve the purified 2-Methylcardol fraction in the mobile phase.
-
Inject the sample into the preparative HPLC system.
-
Elute with the mobile phase at an optimized flow rate.
-
Monitor the separation at a suitable wavelength (e.g., 280 nm). The triene component is expected to have a distinct retention time.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent to obtain the purified this compound.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound from CNSL.
Hypothesized Antioxidant Signaling Pathway
The triene components of CNSL phenolics are known for their antioxidant properties.[4] It is hypothesized that this compound acts as a potent free radical scavenger.
Caption: Hypothesized mechanism of antioxidant activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methylcardol Triene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylcardol triene is a phenolic lipid found in Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry.[1][2] Like other components of CNSL, such as anacardic acids, cardols, and cardanols, 2-methylcardol exhibits various biological activities and is of interest for pharmaceutical and industrial applications. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The described method is adapted from established protocols for the analysis of related phenolic lipids in CNSL.[1][3][4][5]
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound, from sample preparation to HPLC analysis.
1. Sample Preparation
Given that this compound is a component of CNSL, the initial step involves the extraction of total lipids from the cashew nut shell.
-
Extraction from Cashew Nut Shells:
-
Grind dried cashew nut shells into a fine powder.
-
Perform a Soxhlet extraction using n-hexane or a similar non-polar solvent for 6-8 hours to obtain the crude CNSL extract.
-
Evaporate the solvent under reduced pressure to yield the crude CNSL.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: If a pure standard of this compound is available, prepare a stock solution of 1 mg/mL in methanol or acetonitrile.
-
Sample Stock Solution: Accurately weigh approximately 100 mg of the crude CNSL extract and dissolve it in 10 mL of methanol or acetonitrile to create a stock solution.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL. Dilute the sample stock solution to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
2. HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the analysis of this compound, based on methods for similar compounds.[1][3][4]
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water:Acetic Acid (80:20:1, v/v/v).[1][4][6] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV detection at 280 nm.[1][3] |
| Injection Volume | 20 µL. |
3. Data Analysis
-
Identification: Identify the peak corresponding to this compound by comparing its retention time with that of the pure standard. In the absence of a standard, tentative identification can be made based on the elution order of similar compounds, where more unsaturated and polar compounds elute earlier in reversed-phase chromatography.[7]
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table summarizes typical retention times for related cardol and cardanol compounds, which can be used as a reference for the expected elution window of this compound. The exact retention time for this compound should be determined experimentally.
| Compound | Expected Retention Time (min) |
| Cardol Triene | ~ 8 - 10 |
| Cardol Diene | ~ 11 - 13 |
| Cardol Monoene | ~ 14 - 16 |
| Cardanol Triene | ~ 15 - 17 |
| Cardanol Diene | ~ 22 - 24 |
| Cardanol Monoene | ~ 38 - 40 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.[1][3]
Method Validation Parameters
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 for the calibration curve.[5] |
| Precision (RSD) | Intra-day and Inter-day precision with a Relative Standard Deviation (RSD) of < 2%.[5] |
| Accuracy (% Recovery) | 98 - 102% recovery for spiked samples. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of CNSL Components
Caption: Major and minor phenolic components of Cashew Nut Shell Liquid.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Supercritical Fluid Extraction of 2-Methylcardol Triene from Cashew Shells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cashew Nut Shell Liquid (CNSL) is a valuable byproduct of the cashew industry, rich in phenolic lipids with significant potential for industrial and pharmaceutical applications.[1][2][3] Among its various components, 2-Methylcardol, a dihydric phenol, is present in smaller quantities.[2][4] Natural CNSL is a complex mixture primarily composed of anacardic acid (around 70%), cardol (about 18%), and cardanol (approximately 5%), with 2-methyl cardanol constituting a minor fraction of about 2%.[3] The composition of CNSL can vary depending on the extraction method used.[4] This document provides a detailed protocol for the extraction of 2-Methylcardol triene from cashew shells using supercritical fluid extraction (SFE), a green and efficient technology that offers high selectivity and preserves the integrity of thermolabile compounds.[5]
Quantitative Data Summary
The following tables summarize the typical composition of Cashew Nut Shell Liquid (CNSL) and the operational parameters for Supercritical Fluid Extraction (SFE).
Table 1: Typical Composition of Natural Cashew Nut Shell Liquid (CNSL)
| Component | Concentration Range (%) | Key Characteristics |
| Anacardic Acids | 60 - 70 | Major component, thermally unstable, potent biological activities.[3][6] |
| Cardol | 15 - 20 | Dihydric phenol, contributes to the bioactivity of CNSL.[2] |
| Cardanol | 5 - 10 | Monohydric phenol, formed upon decarboxylation of anacardic acid.[2] |
| 2-Methylcardol | Trace amounts | Target compound, a dihydric phenol with potential therapeutic value. [2][4] |
Table 2: Proposed Supercritical Fluid Extraction (SFE) Parameters for this compound Enrichment
| Parameter | Stage 1: Bulk CNSL Extraction | Stage 2: Fractionation for this compound Enrichment |
| Pressure (bar) | 250 - 300 | 150 - 200 |
| Temperature (°C) | 50 - 60 | 40 - 50 |
| CO₂ Flow Rate ( g/min ) | 10 - 15 | 5 - 10 |
| Co-solvent (Ethanol, %) | 5 - 10 | 10 - 15 |
| Extraction Time (min) | 120 - 180 | 90 - 120 |
| Rationale | To efficiently extract the total phenolic lipids from the cashew shells. | To selectively elute the more polar this compound from the co-extracted mixture. |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
This protocol outlines a two-stage SFE process designed to first extract the bulk CNSL and then fractionate it to enrich the this compound content.
Materials and Equipment:
-
Ground cashew shells (particle size 0.5-1.0 mm)
-
Supercritical fluid extractor system with a multi-vessel setup
-
High-pressure CO₂ pump
-
Co-solvent pump (for ethanol)
-
Back-pressure regulator
-
Collection vessels
-
Liquid CO₂ (food grade)
-
Ethanol (analytical grade)
Procedure:
Stage 1: Bulk Extraction of CNSL
-
Preparation: Load the ground cashew shells into the extraction vessel.
-
System Setup: Set the SFE parameters to Stage 1 conditions (Pressure: 300 bar, Temperature: 60°C, CO₂ Flow Rate: 15 g/min , Co-solvent: 5% Ethanol).
-
Extraction: Pressurize the system with CO₂ and introduce the co-solvent. Begin the extraction process and collect the extract in the first collection vessel. Continue for 180 minutes. This fraction will contain the bulk of the CNSL.
Stage 2: Fractionation for this compound Enrichment
-
Parameter Adjustment: After the bulk extraction, adjust the SFE parameters to Stage 2 conditions (Pressure: 200 bar, Temperature: 50°C, Co-solvent: 15% Ethanol). The lower pressure and higher co-solvent percentage will favor the extraction of more polar compounds like 2-Methylcardol.
-
Fraction Collection: Begin the second stage of extraction and collect the extract in a separate collection vessel. This fraction is expected to be enriched with 2-Methylcardol. Continue for 120 minutes.
-
Depressurization and Sample Recovery: Carefully depressurize the system and recover the extracts from the collection vessels.
Protocol 2: Quantification of this compound by GC-MS
Materials and Equipment:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., VF-5ms)
-
Silylation reagent (e.g., N-methyl-N-(trimethylsilyl)-trifluoroacetamide - MSTFA)
-
Anhydrous pyridine
-
Internal standard (if available)
-
Vials and syringes
Procedure:
-
Sample Preparation and Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable temperature program to separate the components. A typical program might start at 80°C and ramp up to 250°C.[9]
-
The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used for identification by comparing with a spectral library (e.g., NIST).[9]
-
-
Quantification:
-
Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound using an internal or external standard calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Potential Bioactivity Signaling Pathway
The phenolic nature of 2-Methylcardol suggests potential anti-inflammatory and anticancer activities, possibly through the modulation of key signaling pathways. Phenolic acids, in general, have been shown to impact pathways like NF-κB and PI3K/Akt.[10][11]
Caption: Potential signaling pathways modulated by this compound.
Application Notes
-
Drug Development: this compound, as a phenolic lipid, holds promise for investigation as an anti-inflammatory and anticancer agent. The unsaturated side chain may enhance its biological activity.[12][13]
-
Cosmeceuticals: The antioxidant properties inherent to phenolic compounds suggest potential applications in skincare formulations to protect against oxidative stress.
-
Further Research: The protocol provided is a proposed methodology based on the principles of SFE for similar compounds. Optimization of each parameter is recommended to maximize the yield and purity of this compound. The biological activities and specific molecular targets of purified this compound warrant further investigation to elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of cashew (Anacardium occidentale L.) nut shell liquid with supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential biological applications of bio-based anacardic acids and their derivatives | Alphonsa Cashew Industries [alphonsacashew.com]
- 7. A highly sensitive GC-MS method for simultaneous determination of anacardic acids in cashew (Anacardium occidentale) nut shell oil in the presence of other phenolic lipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly sensitive GC–MS method for simultaneous determination of anacardic acids in cashew ( Anacardium occidentale ) nut shell oil in the presence of other phenolic lipid derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. jmedchem.com [jmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids [mdpi.com]
- 12. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Pharmacological Evaluation of 2-Methylcardol Triene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of 2-Methylcardol triene derivatives, potent bioactive compounds derived from Cashew Nut Shell Liquid (CNSL). This document includes detailed protocols for the isolation of the parent compound, and for assessing its anti-cancer and anti-inflammatory properties.
Introduction
2-Methylcardol is a phenolic compound naturally present in Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry.[1] Like other components of CNSL, such as anacardic acid and cardanol, 2-Methylcardol and its derivatives have garnered significant interest for their potential pharmacological activities. The triene derivative of 2-Methylcardol, characterized by three double bonds in its alkyl side chain, is of particular interest due to the potential for enhanced bioactivity. Preliminary studies on related CNSL components suggest that the degree of unsaturation in the alkyl side chain can influence their biological effects.
This document outlines the isolation of 2-Methylcardol from CNSL and provides detailed protocols for evaluating the anti-cancer and anti-inflammatory potential of its triene derivatives.
Data Presentation
Table 1: Anti-Cancer Activity of this compound Derivative (Hypothetical IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| A549 | Lung Cancer | 22.8 |
| HCT116 | Colon Cancer | 18.2 |
| HeLa | Cervical Cancer | 25.1 |
Note: The IC50 values presented are hypothetical and serve as a template. Actual values would need to be determined experimentally. The cytotoxicity of related compounds, such as cardanol derivatives, has been reported in the range of 10-50 µM in various cancer cell lines.[2]
Table 2: Anti-Inflammatory Activity of this compound Derivative (Hypothetical IC50 Values)
| Assay | Cell Line | IC50 (µM) |
| Nitric Oxide Inhibition | RAW 264.7 | 12.3 |
Note: The IC50 value presented is hypothetical. The inhibitory activity of related compounds on nitric oxide production has been demonstrated, with IC50 values for some limonoids ranging from 4.6 to 58.6 µM.
Experimental Protocols
Protocol 1: Isolation and Purification of 2-Methylcardol from Cashew Nut Shell Liquid (CNSL)
This protocol describes the isolation of 2-Methylcardol from CNSL using column chromatography. The separation is based on the polarity of the different components of CNSL.[1]
Materials:
-
Crude Cashew Nut Shell Liquid (CNSL)
-
Silica gel (60-120 mesh)
-
Benzene
-
Chloroform
-
Glass column for chromatography
-
Beakers and flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a 1:1 mixture of benzene and chloroform.
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a known amount of crude CNSL in a minimal amount of the benzene-chloroform mixture and load it onto the top of the packed column.
-
Elution: Begin the elution process by adding the benzene-chloroform (1:1) mobile phase to the top of the column.
-
Fraction Collection: Collect the eluting solvent in separate fractions.
-
TLC Monitoring: Monitor the separation of components in the collected fractions using Thin Layer Chromatography (TLC). The reported Rf value for 2-Methylcardol is approximately 0.148 in this solvent system.[1]
-
Isolation and Concentration: Pool the fractions containing pure 2-Methylcardol (as determined by TLC) and concentrate them using a rotary evaporator to obtain the isolated compound. The triene derivative can be further purified using preparative HPLC if necessary.
Protocol 2: Assessment of Anti-Cancer Activity using MTT Assay
This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 103 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Protocol 3: Assessment of Anti-Inflammatory Activity via Nitric Oxide Inhibition (Griess Assay)
This protocol describes the measurement of nitric oxide (NO) production by murine macrophage cells (RAW 264.7) in response to an inflammatory stimulus (LPS) and the inhibitory effect of the this compound derivative.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
This compound derivative stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of NO inhibition for each concentration of the compound relative to the LPS-stimulated vehicle control. Calculate the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for the isolation and pharmacological evaluation of this compound.
Caption: Putative anti-cancer signaling pathway of this compound derivatives.
Caption: Putative anti-inflammatory signaling pathway of this compound derivatives.
References
Application of 2-Methylcardol Triene Analogue, Cardanol Triene, in the Synthesis of Bio-Based Polymers: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the utilization of cardanol triene, a close structural analogue of 2-Methylcardol triene, in the synthesis of sustainable, bio-based polymers. While 2-Methylcardol is a minor constituent of Cashew Nut Shell Liquid (CNSL), the readily available and major component, cardanol, serves as an excellent model for developing polymers with diverse applications. The unsaturated aliphatic side chain of cardanol, particularly the triene component, offers a versatile platform for polymerization.
Introduction
Cashew Nut Shell Liquid (CNSL) is a renewable and cost-effective byproduct of the cashew industry, rich in phenolic compounds.[1] The primary constituents of technical CNSL are cardanol, cardol, and a small fraction of 2-methylcardol.[1][2] Cardanol, a phenolic lipid with a C15 unsaturated alkyl chain, is a valuable starting material for the synthesis of a wide range of bio-based polymers, including epoxy resins, phenolic resins, and polybenzoxazines.[3][4] The triene variant of cardanol is particularly reactive and contributes to the formation of cross-linked polymer networks with desirable thermal and mechanical properties.
While direct experimental data on the polymerization of isolated this compound is limited in the available literature, the protocols established for cardanol triene are expected to be largely applicable due to their structural similarity. The additional methyl group in 2-Methylcardol may influence the reaction kinetics and final polymer properties, a factor that warrants further investigation.
Isolation of Cardanol from Cashew Nut Shell Liquid
A crucial first step in the synthesis of well-defined cardanol-based polymers is the isolation of cardanol from the complex mixture of CNSL.
Experimental Protocol: Isolation of Cardanol
Objective: To isolate cardanol from technical CNSL.
Materials:
-
Technical Cashew Nut Shell Liquid (CNSL)
-
Methanol
-
Ammonium hydroxide solution
-
n-Hexane
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Decarboxylation (if starting with natural CNSL): Heat natural CNSL to approximately 140°C for 1 hour to convert anacardic acid to cardanol.[5]
-
Extraction:
-
Mix the decarboxylated CNSL with methanol and ammonium hydroxide (e.g., in a volume ratio of 8:5) and stir at room temperature for 2 hours.[5]
-
Extract the mixture with n-hexane. The cardanol will preferentially partition into the n-hexane layer.
-
Wash the organic layer sequentially with a dilute sodium hydroxide solution, dilute hydrochloric acid, and distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude cardanol.[6]
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).[2]
-
Load the crude cardanol onto the column and elute with the solvent system.
-
Collect the fractions and monitor by thin-layer chromatography (TLC) to identify and combine the fractions containing pure cardanol.
-
Evaporate the solvent from the combined pure fractions to yield isolated cardanol.
-
The different unsaturated components of cardanol (monoene, diene, and triene) can be further separated using advanced chromatographic techniques like silver ion complexation chromatography if a specific unsaturation level is desired for polymerization.[7]
Synthesis of Bio-Based Polymers from Cardanol
The isolated cardanol, rich in its triene component, can be used to synthesize various polymers. Below are protocols for the preparation of epoxy resins and polybenzoxazines.
Synthesis of Cardanol-Based Epoxy Polymers
Cardanol can be converted into an epoxy monomer, which can then be cured to form a thermosetting polymer.
Experimental Protocol: Synthesis and Curing of Cardanol Epoxy Resin
Part A: Epoxidation of Cardanol
-
Reaction Setup: In a reaction vessel, dissolve cardanol in a suitable solvent like toluene.
-
Epoxidation Reaction: Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or perform enzymatic epoxidation using a lipase with hydrogen peroxide and an organic acid.[8]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient time to allow for the epoxidation of the double bonds in the alkyl chain.
-
Work-up: After the reaction is complete, wash the mixture to remove unreacted reagents and byproducts. Dry the organic phase and remove the solvent to obtain the cardanol-based epoxy monomer.
Part B: Curing of the Epoxy Monomer
-
Formulation: Mix the synthesized cardanol epoxy monomer with a curing agent. Phenalkamines, which are themselves derived from cardanol, are excellent bio-based curing agents.[3]
-
Curing Process: The mixture can be cured at room temperature or with mild heating. The curing process involves the ring-opening of the epoxy groups by the amine in the curing agent, leading to a cross-linked polymer network.[3]
-
Post-Curing: A post-curing step at an elevated temperature (e.g., 100°C) can be employed to enhance the cross-link density and improve the mechanical properties of the final polymer.[9]
Caption: Workflow for the synthesis of cardanol-based epoxy polymer.
Synthesis of Cardanol-Based Polybenzoxazines
Polybenzoxazines are a class of high-performance phenolic polymers with excellent thermal stability and mechanical properties. Cardanol is an ideal bio-based phenol for the synthesis of benzoxazine monomers.
Experimental Protocol: Synthesis of a Cardanol-Based Benzoxazine Monomer
Objective: To synthesize a benzoxazine monomer from cardanol, an amine, and paraformaldehyde via a Mannich condensation reaction.
Materials:
-
Isolated Cardanol
-
A primary amine (e.g., aniline, furfurylamine)
-
Paraformaldehyde
-
Solvent (e.g., chloroform, toluene)
Procedure:
-
Reactant Dissolution: Dissolve cardanol and the chosen primary amine in the solvent in a reaction flask.
-
Addition of Paraformaldehyde: Add paraformaldehyde to the solution.
-
Reaction: Reflux the mixture for several hours (e.g., 48 hours).[10] The reaction involves the condensation of the phenol, amine, and formaldehyde to form the benzoxazine ring.
-
Purification: After cooling, wash the reaction mixture with an aqueous sodium hydroxide solution and then with water to remove unreacted starting materials and impurities.
-
Isolation: Dry the organic phase and evaporate the solvent to obtain the cardanol-based benzoxazine monomer.
Polymerization of the Benzoxazine Monomer: The synthesized benzoxazine monomer can be thermally polymerized by heating it to a high temperature (typically between 180°C and 250°C).[10] This initiates a ring-opening polymerization, leading to a highly cross-linked polybenzoxazine network without the release of any byproducts.
Caption: Synthesis pathway of cardanol-based polybenzoxazine.
Properties of Cardanol-Based Polymers
The properties of polymers derived from cardanol can be tailored by the choice of co-reactants and curing conditions.
Table 1: Thermal and Mechanical Properties of Cardanol-Based Polymers
| Polymer Type | Curing Conditions | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Reference |
| Cardanol Epoxy/Clay Nanocomposite | Room Temperature Curing | 19.8 - 38.1 | 0.5 - 5.82 | [11] |
| Cardanol-based Polyurethane | Cured with Diphenylmethane Diisocyanate | - | Varies | [12] |
| Cardanol Ethyl Vinyl Ether Copolymers | Oxidative Curing at 120-150°C | 5.6 - 26 | 12.2 - 26.6 | [13] |
Note: The properties can vary significantly based on the specific formulation and processing parameters.
Conclusion
Cardanol, particularly its triene component, is a versatile and sustainable feedstock for the synthesis of a variety of bio-based polymers. The protocols outlined above for the synthesis of epoxy resins and polybenzoxazines demonstrate the potential of this renewable resource. While these protocols are presented for cardanol, they provide a strong foundation for the investigation of polymers derived from this compound. Further research is encouraged to isolate 2-Methylcardol and elucidate the specific influence of the additional methyl group on the polymerization process and the final properties of the resulting bio-based materials. This will contribute to the expanding portfolio of high-performance polymers from renewable resources.
References
- 1. tuat.repo.nii.ac.jp [tuat.repo.nii.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijtsrd.com [ijtsrd.com]
- 10. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Thermal and Mechanical Properties of Cardanol Epoxy/Clay-Based Nanocomposite through Girard’s Reagent | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methylcardol Triene as a Precursor for Novel Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Methylcardol triene, a key component of Cashew Nut Shell Liquid (CNSL), as a precursor for the synthesis of novel benzoxazine monomers and their subsequent polymerization. The unique chemical structure of this compound, featuring a phenolic ring and a long unsaturated aliphatic chain, offers a versatile platform for creating bio-based polymers with a range of desirable properties. Furthermore, the inherent biological activity of cardanol and its derivatives suggests potential applications in drug development, particularly in areas related to inflammation and wound healing.
Introduction to this compound-Based Benzoxazines
Benzoxazines are a class of thermosetting phenolic resins known for their high performance, including excellent thermal stability, low water absorption, and good mechanical properties.[1][2] The use of renewable resources like CNSL for the synthesis of benzoxazines is gaining significant attention as a sustainable alternative to petroleum-based precursors.[3] Cardanol, the primary component of technical CNSL, is a mixture of phenolic lipids with varying degrees of unsaturation in their C15 alkyl chains.[4] The triene component of cardanol, and its methylated derivative this compound, are of particular interest for creating advanced polymers.[4][5]
The long, flexible aliphatic chain of this compound can act as an internal plasticizer, enhancing the toughness and processability of the resulting polybenzoxazine.[6] The unsaturation in the side chain also offers potential sites for further chemical modification or crosslinking.
Experimental Protocols
Protocol for Isolation of Cardanol Triene from CNSL
This protocol describes the gram-scale purification of cardanol from Cashew Nut Shell Liquid (CNSL) into its monoene, diene, and triene components using flash column chromatography.[4]
Materials:
-
Crude CNSL
-
Silica gel for flash column chromatography
-
Solvents: Acetonitrile (MeCN), Water (H₂O), Acetic Acid (AcOH)
-
Sodium sulfate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C-18 column
Procedure:
-
Sample Preparation: Dissolve crude CNSL in a minimal amount of the initial mobile phase.
-
Flash Column Chromatography:
-
Pack a flash chromatography column with silica gel.
-
Equilibrate the column with the mobile phase: a mixture of MeCN–H₂O–AcOH (80:20:1 v/v).[4]
-
Load the prepared CNSL sample onto the column.
-
Elute the components with the mobile phase at a flow rate of 50 mL/min.[4]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Processing:
-
Combine the fractions containing the purified triene component.
-
Remove the acetonitrile using a rotary evaporator.
-
Wash the residue with water until the pH is neutral.
-
Dry the isolated triene fraction over sodium sulfate and concentrate it using a rotary evaporator.[4]
-
-
Purity Analysis:
Protocol for Synthesis of a Novel Benzoxazine from this compound
This protocol outlines a solvent-less synthesis of a benzoxazine monomer from a cardanol-derived precursor, a primary amine, and paraformaldehyde via a Mannich condensation reaction.[1][2]
Materials:
-
Isolated this compound (or cardanol triene)
-
A primary amine (e.g., aniline, furfurylamine)
-
Paraformaldehyde
-
Round-bottom flask with a stirrer and condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the primary amine, and paraformaldehyde in a 1:1:2 molar ratio.
-
Reaction:
-
Heat the mixture to 80-100 °C with constant stirring. The exact temperature may be optimized depending on the amine used.
-
Continue heating for 2-4 hours. The reaction progress can be monitored by the formation of water.
-
The reaction mixture will typically change color and become more viscous.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting benzoxazine monomer can be purified by washing with a non-polar solvent like hexane to remove any unreacted starting materials, followed by drying under vacuum.
-
-
Characterization:
-
Confirm the structure of the synthesized benzoxazine monomer using FTIR and ¹H NMR spectroscopy.
-
Protocol for Thermal Polymerization of the Benzoxazine Monomer
This protocol describes the thermal curing of the synthesized benzoxazine monomer to form a polybenzoxazine network.
Materials:
-
Synthesized this compound-based benzoxazine monomer
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Oven or hot plate
Procedure:
-
Curing:
-
Place a sample of the benzoxazine monomer in an aluminum pan for DSC analysis or on a suitable substrate for bulk polymerization.
-
Heat the monomer according to a predefined temperature profile. A typical curing cycle involves heating to a temperature between 180 °C and 250 °C and holding for 1-2 hours. The precise curing temperature can be determined from the exothermic peak observed in the DSC thermogram.
-
-
Characterization of the Polymer:
-
Thermal Properties:
-
Use DSC to determine the glass transition temperature (Tg) of the cured polymer.
-
Use TGA to evaluate the thermal stability and char yield of the polybenzoxazine.
-
-
Mechanical and Chemical Properties:
-
The cured polymer can be further characterized for its mechanical properties (e.g., tensile strength, modulus) and chemical resistance.
-
-
Quantitative Data
The following tables summarize typical quantitative data obtained from the characterization of cardanol-based benzoxazines and their polymers.
Table 1: Thermal Properties of Cardanol-Based Benzoxazine Monomers (DSC Data)
| Amine Used with Cardanol | Onset of Polymerization (°C) | Peak Exothermic Temperature (°C) | Enthalpy of Polymerization (J/g) |
| Aniline | ~210 | ~240 | ~150 |
| Furfurylamine | ~190 | ~220 | ~180 |
| Diaminodiphenylmethane | ~225 | ~255 | ~130 |
Note: These are representative values and can vary based on the specific reaction conditions and the purity of the cardanol precursor.
Table 2: Thermal Stability of Polybenzoxazines Derived from Cardanol (TGA Data)
| Polybenzoxazine from Amine | 5% Weight Loss Temperature (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 800 °C (%) |
| Aniline | ~320 | ~350 | ~45 |
| Furfurylamine | ~310 | ~340 | ~48 |
| Diaminodiphenylmethane | ~340 | ~370 | ~55 |
Note: Higher char yield generally indicates better flame retardancy.
Application in Drug Development: A Potential Anti-Inflammatory Agent
Cardanol and its derivatives have shown promising biological activities, including antioxidant and anti-inflammatory effects.[7] This suggests that novel benzoxazines derived from this compound could be explored for applications in drug development, particularly for topical formulations for wound healing or as scaffolds for new therapeutic agents.
Signaling Pathway of Interest: NF-κB Inhibition
Chronic inflammation is a key factor in many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. The inhibition of this pathway is a major target for anti-inflammatory drug development. Phenolic compounds have been shown to modulate the NF-κB pathway. It is hypothesized that the phenolic moiety of the this compound-based benzoxazine could interact with components of this pathway, leading to a reduction in the inflammatory response.
Below is a diagram illustrating a potential mechanism of action where a novel benzoxazine could inhibit the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by a novel benzoxazine.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the general workflow from the precursor to the final polymer and its characterization.
Caption: Workflow for benzoxazine synthesis and characterization.
Conclusion
This compound is a promising, bio-based precursor for the development of novel benzoxazine resins. The straightforward, solvent-less synthesis and the potential for tunable properties make these materials attractive for a wide range of applications, from high-performance composites to coatings. Furthermore, the inherent biological activity of the cardanol backbone opens up exciting possibilities for their use in biomedical applications and drug development. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of these sustainable and versatile materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Novel Cardanol Based Benzoxazines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Potential Effects of Phenolic Compounds That Can Be Found in Olive Oil on Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Bioactivity of 2-Methylcardol Triene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the potential bioactivities of 2-Methylcardol triene, a phenolic lipid primarily found in cashew nut shell liquid (CNSL). The protocols detailed below are intended to guide researchers in assessing the antiplasmodial, anticancer, antioxidant, and anti-inflammatory properties of this compound.
Antiplasmodial Activity
This compound has demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2] The following protocol outlines a standard in vitro assay to determine the antiplasmodial efficacy of the compound.
Quantitative Data: Antiplasmodial Activity
| Compound | Parasite Strain | IC50 (µM) | Reference |
| This compound | Plasmodium falciparum D6 | 5.39 | [1][2] |
| Cardol triene | Plasmodium falciparum D6 | 5.69 | [1][2] |
Experimental Protocol: SYBR Green I-based Drug Sensitivity Assay
This assay measures the proliferation of P. falciparum in the presence of the test compound.
Materials:
-
This compound
-
Plasmodium falciparum culture (e.g., D6 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium in a 96-well plate.
-
Add parasitized erythrocytes (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Anticancer Activity
Phenolic lipids from CNSL, such as cardol and cardanol, have shown cytotoxic effects on various cancer cell lines.[3][4][5][6] The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic potential of compounds.[7][8][9][10][11]
Quantitative Data: In Vitro Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Cardanol | SW620 (colon adenocarcinoma) | 10.8 - 29.3 | [3][4] |
| Cardol | SW620 (colon adenocarcinoma) | < 3.13 - 5.97 | [3][4] |
| Cardol | KATO-III (gastric carcinoma) | < 3.13 - 5.97 | [3][4] |
| Cardol | BT474 (ductal carcinoma) | < 3.13 - 5.97 | [3][4] |
| Cardol | Hep-G2 (hepatoblastoma) | < 3.13 - 5.97 | [3][4] |
| Cardol | Chaco (undifferentiated lung) | < 3.13 - 5.97 | [3][4] |
Experimental Protocol: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antioxidant Activity
The phenolic structure of this compound suggests potential antioxidant properties. The DPPH and ABTS radical scavenging assays are commonly used to evaluate the antioxidant capacity of compounds in vitro.[3][12][13][14][15][16][17] A study on cardanol derivatives, which are structurally similar to this compound, has shown that the triene component possesses the highest antioxidant potential.[2]
Quantitative Data: Antioxidant Activity of a Related Compound
| Compound | Assay | IC50 (mg/mL) | Reference |
| Cardanol triene (C3) | DPPH | 0.179 ± 0.005 | [2] |
| Cardanol monoene (C1) | DPPH | 1.000 ± 0.200 | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
Add the DPPH solution to each well.
-
Add the test compound solutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Experimental Protocol: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the diluted ABTS•+ solution to the wells of a 96-well plate.
-
Add different concentrations of this compound to the wells.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
Anti-inflammatory Activity
The anti-inflammatory potential of CNSL components is well-documented.[18][19][20] Key mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the reduction of inflammatory mediators such as nitric oxide (NO).[14][15][21][22][23][24][25][26][27][28]
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This simple in vitro assay provides a preliminary indication of anti-inflammatory activity by assessing the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[4]
Materials:
-
This compound
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing PBS, albumin solution, and various concentrations of this compound.
-
A control group should be prepared without the test compound.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Experimental Protocol: Nitric Oxide (NO) Scavenging Assay (Griess Assay)
This assay is used to determine the inhibitory effect of a compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage inhibition of NO production.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of cytotoxic activity of compounds derived from anacardic acid, cardanol and cardol in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. annalsmedres.org [annalsmedres.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of alkyl phenols in cashew (Anacardium occidentale) products and assay of their antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular evaluation of anti-inflammatory activity of phenolic lipid extracted from cashew nut shell liquid (CNSL) | springermedizin.de [springermedizin.de]
- 20. Molecular evaluation of anti-inflammatory activity of phenolic lipid extracted from cashew nut shell liquid (CNSL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of cyclo-oxygenase-2 expression in mouse macrophages by 4-(3-methyl-but-1-enyl)-3,5,3',4'-tetrahydroxystilbene, a resveratrol derivative from peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of nitric oxide synthesis impairs two different forms of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. um.edu.mt [um.edu.mt]
- 27. Effect of Nitric Oxide Pathway Inhibition on the Evolution of Anaphylactic Shock in Animal Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Application Notes & Protocols: Development of Analytical Standards for 2-Methylcardol Triene
Introduction
2-Methylcardol is a naturally occurring alkylresorcinol found as a minor constituent in Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry.[1][2] CNSL is a rich source of phenolic compounds, including anacardic acids, cardanols, and cardols, each with varying degrees of unsaturation in their alkyl side chains.[3][4] The triene variant of 2-Methylcardol has demonstrated significant biological activity, including potent antiplasmodial effects, making it a compound of interest for pharmaceutical research and drug development.[5] The development of a highly purified analytical standard is a critical prerequisite for accurate quantitative analysis, bioactivity screening, and quality control in these applications.
These application notes provide a comprehensive framework for the isolation, purification, and characterization of 2-Methylcardol triene from CNSL to establish a reference standard. The protocols are based on established chromatographic techniques for related CNSL components.[3][6]
Application Note 1: Isolation and Purification Strategy
Objective: To outline a multi-step chromatographic strategy for isolating this compound from the complex phenolic matrix of technical CNSL.
Challenge: The primary challenge in developing a this compound standard is its low concentration in CNSL relative to other components like cardanol and cardol.[7][8] This necessitates a robust and high-resolution separation methodology.
Strategy: A sequential chromatographic approach is recommended. The initial step involves a coarse separation of phenolic classes using column chromatography. This is followed by a high-resolution technique, such as silver ion complexometric chromatography, which specifically separates compounds based on the degree of unsaturation in their alkyl side chains, effectively isolating the triene fraction.[3]
Workflow for Isolation and Purification of this compound
Caption: Workflow for isolating this compound from CNSL.
Experimental Protocols
Protocol 1: Preparation of Technical CNSL
Technical CNSL, which is largely free of anacardic acids due to thermal decarboxylation, serves as the ideal starting material.[3]
-
Source: Obtain technical grade CNSL, typically produced through a hot extraction process.
-
Pre-treatment: If starting with natural CNSL, heat the liquid at 140°C for 1-2 hours to ensure complete decarboxylation of anacardic acids to their corresponding cardanols.[9]
-
Filtration: Dilute the technical CNSL in hexane (1:5 v/v) and filter through a celite plug to remove polymeric materials.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pre-treated CNSL extract.
Protocol 2: Preliminary Fractionation by Column Chromatography
This protocol separates the major phenolic groups.
-
Column Preparation: Prepare a silica gel (60-120 mesh) slurry in hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).
-
Sample Loading: Adsorb the pre-treated CNSL extract (approx. 20-30 g) onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the prepared column.
-
Gradient Elution: Elute the column with a step-wise gradient of ethyl acetate in hexane.
-
Fraction Collection & Analysis: Collect fractions (e.g., 50 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with an iodine stain for visualization.[6] Pool the fractions containing the target 2-Methylcardol based on TLC profiles.
Protocol 3: Isolation of this compound via Silver Ion Chromatography
This high-resolution technique separates compounds based on their degree of unsaturation, as the silver ions form reversible π-complexes with the double bonds in the alkyl chains.[3]
-
Stationary Phase Preparation:
-
Dissolve silver nitrate (AgNO₃) in deionized water (e.g., 10-15% w/w relative to silica).
-
Mix the solution thoroughly with silica gel.
-
Dry the impregnated silica in an oven at ~75-80°C for 2-3 days, protected from light.[3]
-
-
Column Packing: Pack a column with the prepared AgNO₃-impregnated silica gel using a hexane slurry.
-
Sample Loading: Dissolve the pooled 2-Methylcardol rich fraction from Protocol 2 in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a low-polarity mobile phase, such as a gradient of diethyl ether in hexane. The elution order is typically saturated > monoene > diene > triene, as the more unsaturated compounds are retained more strongly.
-
Collection and Analysis: Collect fractions and analyze by TLC and HPLC to identify and pool those containing pure this compound.
Protocol 4: Purity Assessment and Structural Confirmation
The purity and identity of the isolated standard must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm).[6]
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 80:20:1 v/v/v).[6]
-
Flow Rate: 1.0-1.5 mL/min.[6]
-
Detection: UV at 280 nm.[6]
-
Analysis: Assess purity by calculating the peak area percentage. The standard should exhibit a single, sharp peak.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To confirm the molecular weight and fragmentation pattern.
-
Derivatization: Acetylation or methylation may be required to improve volatility.[7]
-
Analysis: Compare the obtained mass spectrum with literature data for alkylresorcinols.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Analysis: Conduct ¹H and ¹³C NMR spectroscopy.
-
Confirmation: The spectra should unambiguously confirm the structure, including the position of the methyl group on the resorcinol ring and the three double bonds in the C15 alkyl side chain.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analysis: Analyze the sample using the KBr pellet technique.[3]
-
Confirmation: Confirm the presence of key functional groups, such as the hydroxyl (-OH) stretching of the phenol and C=C stretching of the aromatic ring and alkene side chain.
-
Workflow for Analytical Characterization and Standard Qualification
Caption: Characterization workflow for qualifying the analytical standard.
Quantitative and Analytical Data
The following table summarizes key analytical data relevant to the analysis of this compound and related CNSL compounds.
| Compound Class | Specific Compound | Analytical Method | Key Parameter / Value | Reference |
| 2-Methylcardols | This compound | Bioassay (Antiplasmodial) | IC₅₀ = 5.39 µM (vs. P. falciparum D6) | [5] |
| Cardols | Cardol triene | HPLC | Retention Time: ~15.5 min | [3][6] |
| Cardol diene | HPLC | Retention Time: ~22.9 min | [3][6] | |
| Cardol monoene | HPLC | Retention Time: ~38.0 min | [6] | |
| Cardanols | Cardanol triene | HPLC | Relative Recovery: 37% | [3] |
| Cardanol diene | HPLC | Relative Recovery: 20% | [3] | |
| Cardanol monoene | HPLC | Relative Recovery: 29% | [3] | |
| Anacardic Acids | Anacardic Acid triene | Preparative HPLC | Retention Time: 13.2 - 17.9 min | [11] |
Note: Chromatographic retention times are system-dependent and should be used as a general guide.
References
- 1. Chromatographic techniques for the determination of alkyl-phenols, tocopherols and other minor polar compounds in raw and roasted cold pressed cashew nut oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20090281355A1 - Process for the production of cardanol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiplasmodial evaluation of Anacardium occidentale and alkyl-phenols – ScienceOpen [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Troubleshooting & Optimization
Technical Support Center: Separation of 2-Methylcardol from CNSL Components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 2-Methylcardol from other components of Cashew Nut Shell Liquid (CNSL).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 2-Methylcardol from other CNSL components?
A1: The main challenges in isolating 2-Methylcardol stem from a combination of factors:
-
Low Concentration: 2-Methylcardol is a minor component of CNSL, typically found in trace amounts, making its detection and isolation difficult.
-
Structural Similarity to Cardol: 2-Methylcardol is a dihydric phenol, structurally very similar to cardol. This results in comparable polarities and physicochemical properties, causing them to co-elute or co-extract during common separation techniques.[1]
-
Complex Mixture: CNSL is a complex mixture of phenolic compounds, including anacardic acid, cardanol, and cardol, each with varying degrees of unsaturation in their long alkyl side chains.[2][3] This complexity makes the separation of any single component challenging.
-
Tendency to Co-distill: Due to their similar boiling points, 2-Methylcardol and cardol have a tendency to co-distill during vacuum distillation, making this method ineffective for their separation.[1]
Q2: What are the known physicochemical properties of 2-Methylcardol and how do they compare to other major CNSL components?
A2: Detailed physicochemical data for 2-Methylcardol is not extensively reported in the literature. However, based on its structure, we can infer some properties relative to the major components of technical CNSL.
| Property | Cardanol | Cardol | 2-Methylcardol | Anacardic Acid (Natural CNSL) |
| Structure | Monohydric phenol | Dihydric phenol (resorcinol) | Dihydric phenol (resorcinol) | Salicylic acid derivative |
| Polarity | Less polar | More polar | More polar (similar to cardol) | Most polar (due to carboxylic acid) |
| Solubility | Soluble in non-polar solvents | Soluble in polar solvents | Likely soluble in polar solvents | Soluble in polar solvents |
| Boiling Point | Lower than cardol | Higher than cardanol | Similar to cardol | Thermally unstable (decarboxylates) |
| Concentration in Technical CNSL | 60-95%[3] | 4-19%[3] | Traces[3] | 1-2%[3] |
Q3: Which analytical techniques are suitable for monitoring the separation of 2-Methylcardol?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the separation of CNSL components. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is commonly used to separate cardanol, cardol, and their unsaturated variants.[3] Due to its structural similarity to cardol, 2-Methylcardol would likely have a retention time close to that of cardol under these conditions. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of the different components after derivatization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of 2-Methylcardol.
Problem 1: 2-Methylcardol is not detected in the final product.
| Possible Cause | Solution(s) |
| Low initial concentration | Start with a larger volume of CNSL to increase the absolute amount of 2-Methylcardol. Consider using a CNSL source known to have a higher relative concentration of minor components. |
| Co-elution with a major component | Optimize the chromatographic conditions. For HPLC, try different solvent gradients, mobile phase compositions, or a different stationary phase to improve resolution. For column chromatography, use a shallower solvent gradient and collect smaller fractions. |
| Degradation during processing | Avoid high temperatures and exposure to air and light, as phenolic compounds can be sensitive to oxidation and degradation. Store samples under an inert atmosphere at low temperatures. |
Problem 2: The isolated fraction containing 2-Methylcardol is heavily contaminated with cardol.
| Possible Cause | Solution(s) |
| Similar polarity of 2-Methylcardol and cardol | Employ multi-step purification strategies. After an initial separation to remove cardanol and other less polar components, use a high-resolution chromatographic technique like preparative HPLC or supercritical fluid chromatography (SFC) for the cardol/2-Methylcardol fraction. |
| Inadequate separation technique | Consider advanced separation techniques. Supercritical fluid chromatography (SFC) can sometimes provide better selectivity for structurally similar compounds than HPLC. |
| Overloading of the chromatographic column | Reduce the sample load on the column to improve separation efficiency. |
Experimental Protocols
Protocol 1: Solvent-Solvent Extraction for the Enrichment of Dihydric Phenols (Cardol and 2-Methylcardol)
This protocol is based on the differential polarity of CNSL components.
Objective: To separate the more polar dihydric phenols (cardol and 2-Methylcardol) from the less polar monohydric phenol (cardanol).
Materials:
-
Technical CNSL
-
Methanol
-
Hexane
-
Hydrochloric acid (HCl), 5% solution
-
Distilled water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 100 g of technical CNSL in 320 mL of methanol.
-
Add 200 mL of 25% ammonium hydroxide solution and stir for 15 minutes.[4]
-
Transfer the mixture to a separatory funnel and extract four times with 200 mL of hexane each time.[4]
-
Combine the hexane extracts. This phase contains the less polar cardanol.
-
The remaining methanolic ammonia phase contains the more polar dihydric phenols, including cardol and 2-Methylcardol.
-
Neutralize the methanolic ammonia phase with a 5% HCl solution.
-
Extract the neutralized aqueous phase with ethyl acetate.
-
Wash the ethyl acetate extract with distilled water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain a fraction enriched in cardol and 2-Methylcardol.
Protocol 2: Column Chromatography for Further Separation
Objective: To further separate the components within the enriched dihydric phenol fraction.
Materials:
-
Enriched cardol/2-Methylcardol fraction from Protocol 1
-
Silica gel for column chromatography
-
Solvents for elution (e.g., hexane, ethyl acetate)
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the enriched dihydric phenol fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate using a fraction collector.
-
Analyze the collected fractions by TLC or HPLC to identify those containing 2-Methylcardol.
-
Combine the fractions containing the purified compound and evaporate the solvent.
Visualizations
Experimental Workflow for CNSL Component Separation
Caption: General workflow for the separation of CNSL components.
Troubleshooting Logic for Poor Separation of 2-Methylcardol and Cardol
Caption: Troubleshooting logic for co-elution issues.
References
Technical Support Center: Optimizing HPLC for 2-Methylcardol Isomer Separation
Welcome to the technical support center for the chromatographic analysis of 2-Methylcardol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of 2-Methylcardol isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 2-Methylcardol isomers?
The primary challenge lies in the structural similarity of the isomers. 2-Methylcardol, a component of Cashew Nut Shell Liquid (CNSL), can have isomers based on the position of the methyl group on the phenol ring and variations in the unsaturation of the C15 alkyl side chain.[1][2] These subtle differences result in very similar polarities and hydrophobicities, making them difficult to resolve with standard HPLC methods.[3]
Q2: What is a good starting point for an HPLC method for 2-Methylcardol isomer separation?
A reversed-phase HPLC method using a C18 column is a recommended starting point.[4] For the mobile phase, a gradient elution with acetonitrile and acidified water is a common choice for separating phenolic compounds.[5]
Q.3: How does the choice of organic modifier in the mobile phase affect the separation?
The choice between acetonitrile and methanol can significantly impact selectivity.[6][7] Acetonitrile generally provides lower viscosity and different selectivity for aromatic compounds compared to methanol. It is advisable to screen both solvents during method development to determine which provides better resolution for your specific isomers.
Q4: Why is it important to acidify the mobile phase?
Acidifying the mobile phase, typically with 0.1% acetic acid or formic acid, helps to suppress the ionization of the phenolic hydroxyl groups on 2-Methylcardol.[8][9] This results in more consistent interactions with the stationary phase and sharper, more symmetrical peaks.
Q5: Can temperature be used to optimize the separation?
Yes, adjusting the column temperature can influence selectivity and resolution.[10] Running the separation at slightly elevated or sub-ambient temperatures can sometimes improve the separation of closely eluting isomers. However, it is important to assess the stability of 2-Methylcardol at different temperatures.[11]
Troubleshooting Guides
Issue 1: Poor Resolution or No Separation of Isomer Peaks
Poor resolution is a common issue when separating structurally similar isomers.[12]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[13] Also, try switching the organic modifier from acetonitrile to methanol, or vice versa, as this can alter selectivity.[6][7] |
| Suboptimal pH of the Mobile Phase | Ensure the mobile phase is sufficiently acidified (e.g., with 0.1% acetic acid) to suppress the ionization of the phenolic groups.[8] |
| Incorrect Column Chemistry | While a standard C18 column is a good starting point, other stationary phases may offer better selectivity. Consider a phenyl-hexyl or a PFP (pentafluorophenyl) column to introduce different separation mechanisms like π-π interactions. |
| Inappropriate Flow Rate | Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[14] However, this will also increase the run time. |
| Elevated Column Temperature | While higher temperatures can increase efficiency, they may not always improve the resolution of isomers. Try running the separation at a lower temperature (e.g., 25°C or 20°C) to see if selectivity improves. |
Troubleshooting Workflow for Poor Resolution:
Issue 2: Peak Tailing or Fronting
Poor peak shape can compromise resolution and the accuracy of quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions | Tailing of phenolic compounds can occur due to interactions with residual silanol groups on the silica-based stationary phase. Ensure the mobile phase is adequately acidified with an additive like 0.1% acetic acid. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent stronger than the initial mobile phase, peak fronting can occur. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent or consider replacing it. |
Decision Tree for Peak Shape Problems:
Experimental Protocols
Below is a recommended experimental protocol for the separation of 2-Methylcardol isomers. This method serves as a starting point and may require further optimization.
Protocol 1: Reversed-Phase HPLC for 2-Methylcardol Isomer Separation
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: 70-85% B
-
25-30 min: 85% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 2-Methylcardol sample in the initial mobile phase (70:30 Acetonitrile:Water with 0.1% Acetic Acid).
Data Presentation
The following tables provide an example of how to present quantitative data from your optimization experiments.
Table 1: Effect of Mobile Phase Composition on Isomer Resolution
| Mobile Phase B | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| Acetonitrile | 18.2 | 19.0 | 1.3 |
| Methanol | 20.5 | 21.8 | 1.6 |
Table 2: Effect of Column Temperature on Isomer Resolution
| Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 25 | 21.0 | 22.4 | 1.7 |
| 30 | 20.5 | 21.8 | 1.6 |
| 40 | 19.1 | 20.2 | 1.4 |
Table 3: Effect of Flow Rate on Isomer Resolution
| Flow Rate (mL/min) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 0.8 | 26.3 | 28.0 | 1.8 |
| 1.0 | 21.0 | 22.4 | 1.7 |
| 1.2 | 17.5 | 18.7 | 1.5 |
Disclaimer: The experimental protocols and data presented are intended as a guide. Actual results may vary, and optimization is recommended for your specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mastelf.com [mastelf.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting peak tailing and broadening in 2-Methylcardol triene chromatography.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, such as peak tailing and broadening, encountered during the analysis of 2-Methylcardol triene.
Troubleshooting Guide: Peak Tailing and Broadening
This section offers detailed guidance in a question-and-answer format to diagnose and resolve suboptimal peak shapes in your chromatograms.
Q1: My this compound peak is tailing. What are the primary causes and initial troubleshooting steps?
Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is commonly caused by secondary interactions between the analyte and the stationary phase.[1] Specifically, the phenolic hydroxyl groups can interact with residual silanol groups (Si-OH) on the silica-based column packing material.[2][3]
Initial Diagnostic Steps:
-
Evaluate All Peaks: Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected. If all peaks are tailing, this may suggest a system-wide issue like a column void or excessive extra-column volume.[1] If only polar or ionizable compounds like this compound are tailing, the problem is more likely related to secondary chemical interactions.[1]
-
Check System Suitability Records: Review historical data to determine if the tailing has appeared suddenly or has been a persistent issue.[4]
-
Verify Mobile Phase: Ensure the mobile phase was prepared correctly, especially the pH. An incorrect mobile phase composition can lead to poor peak shape.[5][6]
Q2: How can I mitigate peak tailing caused by secondary interactions with the column?
Secondary interactions with residual silanol groups are a frequent cause of peak tailing for phenolic compounds.[1][7] Here are several strategies to minimize these effects:
-
Mobile Phase pH Adjustment: this compound is a phenolic compound and thus weakly acidic. The pH of the mobile phase is critical.[8] At a mid-range pH, residual silanol groups on the silica surface can be ionized (Si-O⁻) and interact strongly with the analyte, causing tailing.[3][9] Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like formic acid or trifluoroacetic acid (TFA) will suppress the ionization of the silanol groups, reducing these secondary interactions and improving peak shape.[6][8][9]
-
Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically deactivates most residual silanol groups.[1][10] Using a high-quality, end-capped C18 or C8 column is highly recommended to reduce peak tailing for polar analytes.[4][11]
-
Mobile Phase Additives: In some cases, adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of basic compounds, though this is less common for acidic phenols.[12]
-
Increase Buffer Concentration: Using a sufficient buffer concentration (e.g., 20-50 mM) can help maintain a stable pH and mask some silanol interactions.[4][6]
Q3: My peaks are not tailing, but they are excessively broad. What could be the cause?
Peak broadening, or low efficiency, can be caused by a range of issues related to the HPLC system, the column, or the method parameters.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause significant peak broadening.[6] This includes using tubing with a large internal diameter or excessive length, or having loose fittings.[5][10] Ensure all connections are secure and use tubing with a small internal diameter (e.g., 0.005").[10]
-
Column Contamination or Voids: Over time, columns can become contaminated at the inlet frit, or a void can form in the packing material.[6][11] This disrupts the sample flow path, leading to broad or split peaks.[13][14] If you suspect this, try reversing and flushing the column or replacing it with a new one.[13]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the sample band to spread before it reaches the column, resulting in broad peaks.[15] Ideally, the sample solvent should be the same as, or weaker than, the initial mobile phase.[15]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, often fronting or tailing, peaks.[2][14] To check for this, try diluting the sample or reducing the injection volume.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good tailing factor (Tf) or asymmetry factor (As) value? An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. A value greater than 1.2 is generally considered to be tailing.[4][9] For many assays, a tailing factor up to 1.5 is acceptable, but values approaching 2.0 indicate a significant problem that can affect resolution and integration accuracy.[9]
Q2: Can the sample solvent really cause peak tailing and broadening? Yes. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to poor peak shape.[15] This "solvent effect" causes the initial band of analyte to widen as it enters the column. Always try to dissolve your this compound standard and samples in the initial mobile phase composition.[4]
Q3: Why might peak tailing be worse for this compound than for other compounds in my sample? Peak tailing is often analyte-specific and is more pronounced for compounds that can engage in secondary interactions with the stationary phase.[2] this compound, with its phenolic hydroxyl groups, is susceptible to hydrogen bonding and ionic interactions with active sites (like free silanols) on the column packing material, whereas non-polar, neutral compounds may not be affected.[2][12]
Q4: Can a worn-out column cause these issues? Absolutely. Over time and with repeated use, the stationary phase of an HPLC column can degrade, or the column can become fouled with strongly retained sample components.[1][2] This degradation can expose more active silanol sites or create voids in the packing bed, leading to both peak tailing and broadening.[6] If you observe a gradual decline in peak shape and efficiency over the column's lifetime, it is likely time for a replacement.[14]
Q5: What is the difference between peak tailing and peak fronting? Peak tailing is when the back half of the peak is broader than the front half (Tf > 1).[12] This is often caused by secondary interaction sites on the column.[16] Peak fronting is the opposite, where the front of the peak is sloped, and the back is steep (Tf < 1). Fronting is commonly associated with sample overload or a collapsed column bed.[1][14]
Data Presentation
The following tables summarize how different chromatographic parameters can affect the peak shape of phenolic compounds, which is directly applicable to the analysis of this compound.
Table 1: Effect of Mobile Phase pH on Tailing Factor of a Phenolic Analyte
| Mobile Phase pH | Tailing Factor (Tf) | Observation |
| 7.0 | 2.35 | Severe tailing due to ionized silanol groups interacting with the analyte.[9] |
| 5.0 | 1.80 | Moderate tailing as silanol ionization is partially suppressed. |
| 3.0 | 1.33 | Improved symmetry as silanol groups are largely protonated and non-ionized.[9] |
| 2.5 | 1.15 | Good peak shape with minimal tailing.[6] |
Table 2: Effect of Column Type on Tailing Factor
| Column Type | Tailing Factor (Tf) | Rationale |
| Traditional (Non-End-Capped) | > 2.0 | High number of accessible, acidic silanol groups cause strong secondary interactions.[17] |
| Modern (End-Capped, Type B Silica) | 1.1 - 1.4 | Most active silanol sites are chemically blocked, significantly reducing tailing.[12][17] |
| Hybrid or Polymer-Based | 1.0 - 1.2 | Offer improved pH stability and reduced silanol activity, providing excellent peak shapes.[12] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound
This method provides a robust starting point for the analysis of this compound and related phenolic compounds.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 60% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Sample Diluent: Mobile Phase A/B (60:40).
Protocol 2: Column Flushing and Cleaning Procedure
If you suspect column contamination is causing peak shape issues, perform the following washing procedure. Always disconnect the column from the detector before flushing.
-
Flush with Mobile Phase (No Buffer): Wash the column with 10-20 column volumes of your mobile phase mixture without any salt or acid additives (e.g., Water/Acetonitrile).
-
Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.
-
Stronger Organic Wash (if needed): Flush with 20 column volumes of Isopropanol.
-
Re-equilibration: Before use, flush the column with the initial mobile phase conditions for at least 20 column volumes, or until the baseline is stable.
Visualizations
The following diagrams illustrate the key concepts behind troubleshooting peak tailing.
Caption: A logical workflow for diagnosing the root cause of peak tailing and broadening.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. biotage.com [biotage.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromtech.com [chromtech.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. halocolumns.com [halocolumns.com]
- 16. lctsbible.com [lctsbible.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Unsaturation-Driven Modulation of Antioxidant and Acetylcholinesterase Inhibitory Activities of Cardanol Derivatives [mdpi.com]
Technical Support Center: Extraction of 2-Methylcardol Triene from Cashew Nut Shell Liquid (CNSL)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 2-Methylcardol triene from Cashew Nut Shell Liquid (CNSL).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Overall CNSL Yield | 1. Inefficient extraction method. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Poor quality of cashew nut shells (e.g., low oil content, improper storage). 5. Inadequate particle size of crushed shells. | 1. Consider switching to a more efficient extraction method like Soxhlet or supercritical CO2 extraction.[1] 2. Use polar solvents like acetone or a water-methanol mixture for higher CNSL yields.[2][3] 3. Optimize extraction time and temperature. For solvent extraction, increasing the duration and temperature (up to the solvent's boiling point) can improve yield.[1] 4. Ensure the use of high-quality, properly dried cashew nut shells. 5. Grind the shells to a smaller particle size to increase the surface area for solvent interaction. |
| Low Concentration of 2-Methylcardol in the Extract | 1. 2-Methylcardol is a minor component of CNSL.[3][4] 2. The extraction method may not be optimal for 2-Methylcardol. 3. Thermal degradation of phenolic compounds during high-temperature extraction. | 1. Multiple extraction cycles or larger batches of CNSL may be necessary to obtain a significant amount of 2-Methylcardol. 2. Experiment with different solvent systems. Since 2-Methylcardol is more polar than cardanol, solvent systems with intermediate polarity might be more selective.[5] 3. Use cold extraction methods or supercritical CO2 extraction to minimize thermal degradation.[6] |
| Poor Separation of 2-Methylcardol from other Phenols | 1. Similar polarities of CNSL components. 2. Ineffective chromatographic separation. 3. Co-elution with other components. | 1. Employ multi-step purification processes, such as a combination of liquid-liquid extraction and column chromatography.[7] 2. Optimize the mobile phase and stationary phase for column chromatography. A silica gel stationary phase with a non-polar mobile phase (e.g., benzene-chloroform mixture) has been shown to separate 2-Methylcardol.[5] 3. Use analytical techniques like HPLC or GC-MS to identify co-eluting impurities and adjust the separation method accordingly.[8][9] |
| Discoloration of the Final Product | 1. Oxidation of phenolic compounds. 2. Presence of impurities. 3. High-temperature processing. | 1. Handle the extract under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Use activated charcoal treatment to remove colored impurities.[10][11] 3. Avoid excessive heat during solvent evaporation and distillation. Use reduced pressure for distillation.[12] |
| Presence of Polymeric Material in the Extract | 1. High-temperature extraction methods can cause polymerization of CNSL components.[12] | 1. Use lower extraction temperatures. 2. If using technical CNSL (from hot extraction), the polymeric material is inherent and needs to be removed during purification, for example, through distillation.[12] |
Frequently Asked Questions (FAQs)
General CNSL Extraction
Q1: What is the typical composition of Cashew Nut Shell Liquid (CNSL)?
A1: CNSL is primarily composed of four phenolic compounds: anacardic acid, cardanol, cardol, and 2-methylcardol. The relative composition varies depending on the extraction method. Natural CNSL, obtained through cold solvent extraction, is rich in anacardic acid. Technical CNSL, which results from heat-based extraction, contains mainly cardanol due to the decarboxylation of anacardic acid. 2-Methylcardol is generally a minor component in both types of CNSL.[3][4][13] Each of these phenolic compounds exists as a mixture of saturated, monoene, diene, and triene side chains.
Composition of Natural vs. Technical CNSL
| Component | Natural CNSL (%) | Technical CNSL (%) |
| Anacardic Acid | 60 - 65 | 0 - 2 |
| Cardanol | ~10 | 60 - 65 |
| Cardol | 15 - 20 | 15 - 20 |
| 2-Methylcardol | Traces | Traces (up to ~4%) |
| Polymeric Material | - | ~10 |
Note: These are approximate values and can vary based on the specific batch and processing conditions.[10][13]
Q2: Which extraction method gives the highest yield of CNSL?
A2: Soxhlet extraction using polar solvents like acetone has been reported to yield a high amount of CNSL.[2] Supercritical CO2 extraction is another efficient method that can provide high yields with the advantage of producing a more stable and less polymerized product.[1]
Comparison of Common Extraction Solvents
| Solvent | Polarity | Relative Yield | Notes |
| Acetone | Polar Aprotic | High | Effective for extracting a broad range of phenolic compounds.[2] |
| Methanol/Water | Polar Protic | High | A water-methanol mixture (50/50 v/v) can provide excellent yields.[3] |
| Hexane | Non-polar | Lower | More selective for less polar components like cardanol.[6] |
| Benzene/Chloroform | Non-polar | Moderate | Can be used as a mobile phase in chromatography for separation.[5] |
Focus on this compound
Q3: How can I maximize the yield of 2-Methylcardol?
A3: Since 2-Methylcardol is a minor component, maximizing its yield requires a multi-step approach:
-
Efficient Initial Extraction: Use a method that provides a high overall yield of CNSL, such as Soxhlet extraction with acetone.
-
Enrichment through Separation: 2-Methylcardol is more polar than cardanol but less polar than cardol.[5] This property can be exploited for separation. A liquid-liquid extraction can be used to first separate the more acidic anacardic acid (in natural CNSL) and then separate the dihydric phenols (cardol and 2-methylcardol) from the monohydric cardanol.
-
Chromatographic Purification: Further purification of the cardol-rich fraction using column chromatography with a silica gel stationary phase and a suitable mobile phase can isolate 2-Methylcardol.[5]
Q4: How do I isolate the triene form of 2-Methylcardol?
A4: The separation of the different unsaturated side chains (monoene, diene, triene) of a specific phenolic component is challenging due to their similar structures. This is typically achieved using advanced chromatographic techniques:
-
Silver Ion Chromatography: This method utilizes the interaction of silver ions with the double bonds in the alkyl side chains to separate compounds based on their degree of unsaturation.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column can be used to separate the different unsaturated forms, where the more polar triene will elute earlier than the diene and monoene forms.
Q5: What is the best analytical method to quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantification of phenolic components in CNSL.[8][9] For GC-MS analysis, a derivatization step (e.g., silylation) is often required to make the phenolic compounds more volatile.[14][15][16]
Experimental Protocols
Protocol 1: Soxhlet Extraction of CNSL
This protocol describes a standard laboratory procedure for extracting CNSL from cashew nut shells.
-
Preparation: Dry crushed cashew nut shells in an oven at 100°C for 2-3 hours to remove moisture.
-
Soxhlet Setup: Place approximately 50g of the dried, crushed shells into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill a round-bottom flask with a suitable solvent (e.g., 250 mL of acetone).
-
Extraction: Assemble the Soxhlet apparatus and heat the solvent to its boiling point. Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon tube runs clear.
-
Solvent Recovery: After extraction, remove the thimble and distill the solvent from the CNSL extract using a rotary evaporator.
-
Drying: Place the recovered CNSL in a vacuum oven at a low temperature (e.g., 40-50°C) to remove any residual solvent.
Protocol 2: Isolation of 2-Methylcardol Rich Fraction
This protocol provides a general workflow for the separation and enrichment of 2-Methylcardol from a CNSL extract.
-
Initial Separation (for Natural CNSL):
-
Dissolve the CNSL extract in a suitable organic solvent.
-
Perform a liquid-liquid extraction with an aqueous base (e.g., sodium bicarbonate solution) to selectively remove the acidic anacardic acid.
-
The organic phase will now contain cardanol, cardol, and 2-methylcardol.
-
-
Separation of Monohydric and Dihydric Phenols:
-
Evaporate the solvent from the organic phase.
-
Redissolve the residue in a mixture of methanol and ammonium hydroxide.
-
Extract this solution with a non-polar solvent like hexane. Cardanol will preferentially partition into the hexane layer, while the more polar cardol and 2-methylcardol will remain in the methanolic ammonia layer.[10][11]
-
-
Column Chromatography for 2-Methylcardol Isolation:
-
Neutralize and evaporate the methanolic ammonia layer to obtain a fraction enriched with cardol and 2-methylcardol.
-
Prepare a silica gel column packed with a non-polar solvent mixture (e.g., benzene:chloroform 1:1).
-
Load the enriched fraction onto the column.
-
Elute the column with the same solvent mixture, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC). 2-Methylcardol will elute after cardol due to its higher polarity.[5]
-
-
Analysis: Analyze the collected fractions using HPLC or GC-MS to confirm the presence and purity of 2-Methylcardol.
Visualizations
Caption: Workflow for CNSL extraction and 2-Methylcardol isolation.
Caption: Troubleshooting decision tree for low 2-Methylcardol yield.
Caption: Separation principle based on the polarity of CNSL components.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. Isolation of Cardanol Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]
- 5. Separation of cashew nut shell liquid by column chromatography | African Journal of Science and Technology [ajol.info]
- 6. Unsaturation-Driven Modulation of Antioxidant and Acetylcholinesterase Inhibitory Activities of Cardanol Derivatives [mdpi.com]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. A highly sensitive GC‐MS method for simultaneous determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell oil in presence of other phenolic lipid derivatives. - Cashews [cashews.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. everestblowers.com [everestblowers.com]
- 13. researchgate.net [researchgate.net]
- 14. A highly sensitive GC-MS method for simultaneous determination of anacardic acids in cashew (Anacardium occidentale) nut shell oil in the presence of other phenolic lipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A highly sensitive GC–MS method for simultaneous determination of anacardic acids in cashew ( Anacardium occidentale ) nut shell oil in the presence of other phenolic lipid derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Overcoming matrix effects in the quantification of 2-Methylcardol triene in CNSL.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Methylcardol triene in Cashew Nut Shell Liquid (CNSL).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in CNSL, with a focus on overcoming matrix effects.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Ion Suppression | Co-eluting matrix components from the complex CNSL matrix (e.g., other phenolic lipids, oils) are interfering with the ionization of this compound.[1][2][3] | Optimize Sample Preparation: - Implement a more rigorous clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1]- Dilute the sample, if sensitivity allows, to reduce the concentration of matrix components.[4]Optimize Chromatography: - Adjust the LC gradient to achieve better separation of this compound from matrix interferences.[1]- Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to improve selectivity. |
| High Signal Intensity / Ion Enhancement | Co-eluting matrix components are enhancing the ionization of this compound.[1][2][3] | The solutions are similar to addressing ion suppression. The goal is to separate the analyte from the interfering matrix components through improved sample preparation and chromatography. |
| Poor Reproducibility / High Variability | Inconsistent sample preparation, or significant variability in the matrix composition between different CNSL samples.[3] | - Standardize the sample preparation protocol meticulously.- Use a stable isotope-labeled internal standard (SIL-IS) specific to this compound to compensate for variations in matrix effects.[4][5]- If a SIL-IS is unavailable, use a structural analog as an internal standard.- Employ a matrix-matched calibration curve for quantification.[5] |
| Poor Peak Shape (Tailing, Fronting) | Column overload, secondary interactions with the stationary phase, or issues with the mobile phase. | - Reduce the injection volume or dilute the sample.- Ensure the mobile phase pH is optimal for the analyte's chemical properties.- Use a high-purity column and ensure it is not degraded. |
| Inconsistent Retention Times | Fluctuations in the LC system, such as changes in mobile phase composition, flow rate, or column temperature. | - Prepare fresh mobile phase daily and ensure proper degassing.- Maintain a stable column temperature using a column oven.- Regularly perform system suitability tests to monitor the performance of the LC system. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the quantification of this compound in CNSL?
Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds in the sample matrix.[1][2][3] In the context of CNSL, which is a complex mixture of phenolic lipids, oils, and other substances, these co-eluting components can either suppress or enhance the signal of this compound during mass spectrometry analysis. This leads to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][3]
2. How can I assess the extent of matrix effects in my CNSL samples?
The post-extraction spike method is a common approach to quantify matrix effects.[1][5] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a pure solvent. A matrix effect of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
3. What is the most effective sample preparation technique to minimize matrix effects for CNSL analysis?
While simple dilution can sometimes be effective, more advanced techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more robust for complex matrices like CNSL.[1] These methods help to selectively isolate the analyte of interest, this compound, from the majority of interfering matrix components. The choice of extraction solvent and SPE sorbent should be carefully optimized.
4. When should I use a stable isotope-labeled internal standard (SIL-IS)?
A SIL-IS is the gold standard for compensating for matrix effects and is highly recommended for accurate quantification in complex matrices.[4][5] The SIL-IS has nearly identical chemical and physical properties to the analyte, so it experiences the same degree of matrix effect. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of signal suppression or enhancement.
5. Can I use a different compound as an internal standard if a SIL-IS for this compound is not available?
Yes, a structural analog that has similar chromatographic behavior and ionization properties to this compound can be used as an internal standard. However, it may not compensate for matrix effects as effectively as a SIL-IS. It is crucial to validate that the chosen internal standard behaves similarly to the analyte in the presence of the CNSL matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for CNSL Sample Preparation
-
Sample Preparation: Accurately weigh 100 mg of CNSL into a centrifuge tube.
-
Solvent Addition: Add 1 mL of hexane and 1 mL of acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully collect the acetonitrile layer (which will contain the more polar phenolic lipids, including this compound).
-
Evaporation: Evaporate the collected acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Recommended LC-MS/MS Parameters for this compound Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the hydrophobic compounds.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for phenolic compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion and optimized.
Visualizations
Caption: Experimental workflow for the quantification of this compound in CNSL.
Caption: Troubleshooting logic for overcoming matrix effects in CNSL analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Technical Support Center: Method Validation for 2-Methylcardol Triene Quantification
Welcome to the technical support center for the quantification of 2-Methylcardol triene in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for analytical method validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in biological samples important?
A1: this compound is a phenolic lipid found in sources like cashew nut shell liquid (CNSL).[1][2][3] Quantification in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic studies, toxicological assessments, and for evaluating its potential therapeutic effects, such as its demonstrated antiplasmodial activity.
Q2: Which analytical technique is most suitable for the quantification of this compound in biological samples?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological samples. This technique offers high sensitivity and selectivity, which are essential for accurately measuring low concentrations of the analyte in complex matrices.
Q3: What are the key parameters to evaluate during method validation for this compound quantification?
A3: According to regulatory guidelines from bodies like the FDA and EMA, the key validation parameters include: selectivity, linearity and range, accuracy, precision (intra-day and inter-day), limit of detection (LOD), lower limit of quantitation (LLOQ), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[4][5]
Q4: How can I prepare my biological samples for this compound analysis?
A4: Common sample preparation techniques for phenolic lipids like this compound from biological fluids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the sample matrix, the required sensitivity, and the potential for interfering substances. A detailed protocol for a liquid-liquid extraction is provided in the "Experimental Protocols" section.
Q5: What are potential challenges in developing a robust method for this compound?
A5: Challenges may include managing matrix effects from endogenous components in the biological sample, ensuring the stability of the analyte during sample collection and processing, and achieving the required sensitivity for low-level quantification. Potential interference from structurally similar compounds, such as other cardols or cardanols, should also be carefully assessed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Dilute the sample. 3. Use a guard column and/or implement a more rigorous sample clean-up. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal ionization in the mass spectrometer source. 2. Inefficient extraction recovery. 3. Ion suppression due to matrix effects. | 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Evaluate and optimize the sample preparation method. 3. Improve sample clean-up, dilute the sample, or use a stable isotope-labeled internal standard. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instability of the analyte in the matrix or processed sample. 3. Carryover from previous injections. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Investigate analyte stability under different storage and processing conditions. 3. Optimize the autosampler wash procedure. |
| Inaccurate Results (Poor Accuracy) | 1. Incorrect preparation of calibration standards. 2. Matrix effects affecting analyte quantification. 3. Degradation of the analyte in stock or working solutions. | 1. Verify the concentration and purity of the reference standard and ensure accurate preparation of standards. 2. Assess and mitigate matrix effects. 3. Check the stability of stock and working solutions and prepare them fresh if necessary. |
| Interference Peaks | 1. Co-elution of endogenous matrix components. 2. Presence of structurally similar compounds (isomers). 3. Contamination from solvents or labware. | 1. Optimize the chromatographic separation to resolve the interference. 2. Use a more selective mass transition (MRM). 3. Use high-purity solvents and thoroughly clean all labware. |
Quantitative Data Summary
The following tables summarize representative quantitative data for a validated LC-MS/MS method for the quantification of a cardol compound, which can be considered indicative for this compound analysis. Please note that this data is illustrative and specific values should be established during in-house method validation.
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Model | Linear, weighted (1/x²) |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High | 800 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Detection and Quantitation Limits
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol describes a general procedure for the extraction of this compound from human plasma.
-
Sample Thawing: Thaw frozen plasma samples to room temperature.
-
Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound) to each plasma sample, calibration standard, and quality control sample. Vortex briefly.
-
Protein Precipitation & Extraction: Add 800 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve the residue.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The following are typical starting conditions for the LC-MS/MS analysis of this compound. Optimization will be required.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 40% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of this compound in biological samples.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common issues in LC-MS/MS analysis.
Inferred Signaling Pathway Involvement
Based on the known biological activities of structurally related cardanols and anacardic acids, this compound may influence cellular processes through pathways like the PI3K-Akt signaling cascade. This pathway is a key regulator of cell survival, proliferation, and apoptosis.
Caption: The PI3K-Akt signaling pathway and the inferred modulatory role of this compound.
References
Optimizing MS/MS fragmentation for sensitive detection of 2-Methylcardol triene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the sensitive detection of 2-Methylcardol triene using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive and negative ionization modes?
A1: Based on the structure of cardols, which are phenolic lipids, you can expect the following precursor ions:
-
Negative Ion Mode (ESI-): The most likely precursor ion would be the deprotonated molecule, [M-H]⁻. Phenolic hydroxyl groups are acidic and readily lose a proton.
-
Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, is expected. Adduct formation with sodium [M+Na]⁺ or potassium [M+K]⁺ is also possible, especially if these salts are present in the mobile phase or sample.
Q2: What are the most common challenges when analyzing this compound by LC-MS/MS?
A2: Common challenges include:
-
Low Signal Intensity: This can be due to poor ionization efficiency, matrix effects, or suboptimal fragmentation.[1]
-
Isomeric Interference: this compound may have several isomers with the same mass, making chromatographic separation crucial for accurate quantification.
-
In-source Fragmentation: The molecule might be unstable and fragment in the ion source before mass selection, leading to a weak precursor ion signal.
-
Carryover: Phenolic lipids can be "sticky" and adsorb to LC system components, causing carryover between injections.[2]
Q3: How can I improve the chromatographic peak shape for this compound?
A3: To improve peak shape:
-
Optimize Mobile Phase: Ensure the sample is fully soluble in the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of phenolic compounds in reverse-phase chromatography.
-
Adjust Gradient: A shallower gradient around the elution time of the analyte can lead to better peak resolution and shape.
-
Check for Column Overloading: Injecting a lower concentration or smaller volume of the sample can prevent peak fronting.[3]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants that may cause peak tailing.[3]
Q4: What type of LC column is best suited for separating this compound?
A4: A C18 stationary phase is the most common choice for the reverse-phase separation of phenolic lipids. For complex mixtures, a column with a different selectivity, such as a biphenyl phase, might offer enhanced resolution for aromatic compounds.[4]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
| Question | Possible Cause & Solution |
| Is there a peak in the total ion chromatogram (TIC)? | No: This suggests a problem with the sample introduction or the instrument itself. - Check the autosampler and syringe: Ensure they are functioning correctly and the sample is being injected.[5] - Verify LC pump pressure: Abnormal pressure could indicate a leak or a blockage.[6] - Check for leaks: Inspect all connections for potential gas or liquid leaks.[5] - Inspect the ion source: Ensure the spray is stable. An inconsistent spray can be caused by a clog.[6] |
| Is the precursor ion visible in the MS1 scan? | No, or very weak: This points to issues with ionization or in-source stability. - Optimize ion source parameters: Adjust settings like capillary voltage, gas flow, and temperature.[1] - Change ionization mode: If using positive mode, try negative mode, as phenolic compounds often ionize better in negative mode. - Check mobile phase compatibility: Ensure the mobile phase additives are compatible with efficient ionization. |
| Is the product ion signal weak in the MS/MS scan? | Yes: This indicates that the fragmentation is not optimized. - Optimize collision energy: Perform a collision energy optimization experiment to find the voltage that yields the most intense and stable fragment ions. - Select appropriate product ions: Choose fragments that are specific and intense. It may be necessary to select multiple fragments for robust quantification. |
Issue 2: High Background Noise or Contamination
| Question | Possible Cause & Solution |
| Are there unexpected peaks in your blank injections? | Yes: This is a sign of carryover.[2] - Implement rigorous needle washes: Use a strong solvent in the autosampler wash sequence to clean the needle between injections.[6] - Check for contamination in the LC system: The column, tubing, or valves could be contaminated. Flush the system with a strong solvent.[2] - Replace consumables: Seals and valves in the autosampler and injection port can be sources of carryover.[2] |
| Is the baseline noisy or drifting? | Yes: This can obscure low-level analytes. - Use high-purity solvents and additives: Ensure all mobile phase components are LC-MS grade.[3] - Degas the mobile phase: Dissolved gases can cause baseline instability. - Adjust detector settings: Optimize detector parameters to minimize noise.[1] |
Experimental Protocols
Protocol 1: Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize 100 mg of the sample matrix (e.g., plant tissue, biological fluid) in 1 mL of methanol/water (80:20, v/v).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Supernatant Collection: Collect the supernatant for solid-phase extraction (SPE).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the this compound with 2 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Method Development
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min. |
Mass Spectrometry Parameters (Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Data
Table 1: Hypothetical MS/MS Transition Optimization for this compound ([M-H]⁻ = m/z 341.2)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Peak Area (Arbitrary Units) |
| 341.2 | 123.1 | 15 | 50 | 15,000 |
| 341.2 | 123.1 | 20 | 50 | 28,000 |
| 341.2 | 123.1 | 25 | 50 | 18,500 |
| 341.2 | 107.1 | 25 | 50 | 9,800 |
| 341.2 | 107.1 | 30 | 50 | 16,200 |
| 341.2 | 107.1 | 35 | 50 | 11,300 |
This table illustrates the process of optimizing collision energy for two hypothetical product ions. The transitions producing the highest peak area (highlighted in bold) would be selected for the final quantitative method.
Table 2: Hypothetical LC Gradient Optimization
| Gradient Program | Retention Time (min) | Peak Width (s) | Tailing Factor |
| 30-95% B in 10 min | 8.2 | 12.5 | 1.8 |
| 50-95% B in 10 min | 6.5 | 8.1 | 1.2 |
| 50-95% B in 15 min | 9.3 | 7.5 | 1.1 |
This table shows how modifying the LC gradient can impact chromatographic performance. The goal is to achieve a good retention time with a narrow peak width and a tailing factor close to 1.
Visualizations
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. youtube.com [youtube.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Analysis of 2-Methylcardol and Other Phenolic Lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylcardol and other related phenolic lipids, primarily sourced from Cashew Nut Shell Liquid (CNSL).
Frequently Asked Questions (FAQs)
Q1: What are the major phenolic lipids that typically co-elute with 2-Methylcardol?
A1: 2-Methylcardol is a component of Cashew Nut Shell Liquid (CNSL), which is a complex mixture of phenolic lipids. The primary compounds that are known to co-elute with 2-Methylcardol are isomers of cardol and cardanol, which have similar chemical structures and polarities. These include mono-, di-, and tri-unsaturated forms of these lipids.[1][2]
Q2: What are the most common analytical techniques for separating 2-Methylcardol from other phenolic lipids?
A2: The most common and effective techniques for the separation of 2-Methylcardol from other phenolic lipids are High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, and Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step.[3][4][5] Column chromatography and solvent extraction are also used for larger-scale purification.
Q3: Why is derivatization necessary for the GC-MS analysis of these compounds?
A3: Derivatization is a crucial step before GC-MS analysis of phenolic lipids like 2-Methylcardol to increase their volatility and thermal stability.[6][7] Phenolic hydroxyl groups are polar and can lead to poor peak shape and degradation at the high temperatures used in GC. Silylation, a common derivatization technique, replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, making the molecule more volatile and suitable for GC analysis.[3][6]
Troubleshooting Guide: Co-elution of 2-Methylcardol
Co-elution of 2-Methylcardol with other phenolic lipids, particularly cardol isomers, is a common challenge in chromatographic analysis. This guide provides a systematic approach to troubleshoot and resolve these issues.
Issue 1: Poor resolution between 2-Methylcardol and Cardol peaks in Reversed-Phase HPLC.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Solvent Strength: If peaks are eluting too early and are poorly resolved, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve separation. 2. Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions. 3. Optimize pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and improved resolution.[5] |
| Suboptimal Column Temperature | Increase Temperature: In some cases, increasing the column temperature can improve peak efficiency and resolution. However, be cautious as it can also decrease retention times. Experiment with a range of temperatures (e.g., 30-50°C) to find the optimal condition. |
| Inadequate Column Chemistry | Switch Column Phase: If optimizing the mobile phase is not sufficient, consider using a column with a different stationary phase. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for these phenolic compounds. |
| Column Overload | Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to broad, overlapping peaks. Dilute the sample and re-inject. |
Issue 2: Co-elution is still observed after optimizing HPLC conditions.
Advanced Troubleshooting:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures like CNSL. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can effectively resolve closely eluting compounds.
-
Two-Dimensional HPLC (2D-HPLC): For highly complex samples where co-elution is persistent, 2D-HPLC can provide a powerful solution by using two columns with different selectivities to separate the sample.
Quantitative Data
The following tables summarize typical retention times for 2-Methylcardol and related phenolic lipids obtained by GC-MS and HPLC analysis. Note that these values can vary depending on the specific instrument, column, and analytical conditions.
Table 1: GC-MS Retention Times of Silylated Phenolic Lipids from CNSL [4]
| Compound | Retention Time (min) |
| Cardanol C-15 saturated | 32.90 |
| Cardanol C-15 monoene | 32.83 |
| Cardanol C-15 diene | 32.71 |
| 2-Methyl Cardol C-15 triene | 36.81 |
| Cardol C-15 triene | 36.16 |
Note: Analysis performed after silylation.
Table 2: HPLC Retention Times of Phenolic Lipids from Technical CNSL [1]
| Compound | Peak No. | Retention Time (min) |
| Cardol (C15:3) | 1 | ~13 |
| Cardol (C15:2) | 2 | ~15 |
| Cardol (C15:1) | 3 | ~18 |
| Cardanol (C15:3) | 4 | ~22 |
| Cardanol (C15:2) | 5 | ~25 |
| Cardanol (C15:1) | 6 | ~29 |
Note: While 2-Methylcardol is not explicitly identified in this specific analysis, its retention time would be expected to be in close proximity to the cardol isomers due to their structural similarity.
Experimental Protocols
Protocol 1: Detailed Methodology for HPLC Separation of Phenolic Lipids
This protocol is a general guideline and may require optimization for your specific sample and instrumentation.
-
Sample Preparation:
-
Dissolve 10 mg of the CNSL sample in 1 mL of methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions (70% A, 30% B)
-
35-40 min: Column equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detector at 280 nm.[1]
-
Injection Volume: 10 µL.
-
Protocol 2: Detailed Methodology for GC-MS Analysis of Phenolic Lipids
This protocol includes the essential derivatization step.
-
Sample Preparation and Derivatization:
-
Weigh 5 mg of the CNSL sample into a glass vial.
-
Add 500 µL of pyridine and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).[3]
-
Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp to 250°C at a rate of 5°C/min.
-
Ramp to 300°C at a rate of 10°C/min and hold for 5 min.
-
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-600.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of 2-Methylcardol.
Logical Relationship for Troubleshooting Co-elution
Caption: Troubleshooting logic for co-elution issues.
Signaling Pathway: Cardanol and the PI3K-AKT Pathway
Cardanol has been shown to interact with the PI3K-AKT signaling pathway, which is a crucial regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer.
Caption: Cardanol's inhibitory effect on the PI3K-AKT pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isolation and Purification of 2-Methylcardol Triene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for improving the purity of isolated 2-Methylcardol triene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a naturally occurring phenolic lipid found in Cashew Nut Shell Liquid (CNSL). It is a derivative of cardol with a methyl group on the benzene ring and a C15 triene side chain. High purity of this compound is crucial for accurate biological activity assessment, mechanistic studies, and potential therapeutic applications, as impurities can lead to misleading results and potential side effects.
Q2: What are the main impurities encountered when isolating this compound?
A2: The primary impurities are other components of CNSL, including anacardic acid, cardanol, and other cardol derivatives. Additionally, structural analogs of 2-Methylcardol with different degrees of unsaturation in their side chains (saturates, monoenes, and dienes) are major contaminants that can be challenging to separate due to their similar physical and chemical properties. Polymeric material formed during the heating of CNSL can also be a significant impurity.
Q3: Which chromatographic technique is most effective for separating the triene from other unsaturated analogs?
A3: Argentation chromatography, which utilizes silica gel impregnated with silver nitrate, is a highly effective technique for separating compounds based on the number of double bonds in their alkyl chains. The silver ions interact with the π-electrons of the double bonds, leading to differential retention of the saturated, monoene, diene, and triene analogs. Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column can also be optimized to achieve good separation.
Q4: Can I use distillation to purify this compound?
A4: While vacuum distillation can be used to separate cardanol and cardol from some polymeric material in technical CNSL, it is generally not effective for separating the different unsaturated analogs of 2-Methylcardol due to their very close boiling points. Furthermore, the high temperatures required for distillation can lead to polymerization and degradation of the desired compound.[1]
Q5: What analytical methods are recommended for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) with a C18 column is the standard method for determining the purity of this compound.[2] The purity can be quantified by measuring the peak area percentage. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified standard. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the components.
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Other Unsaturated Analogs in Column Chromatography
| Possible Cause | Suggested Solution |
| Inadequate stationary phase selectivity. | For separating based on unsaturation, use argentation chromatography (silica gel impregnated with silver nitrate). The silver ions will interact differently with the triene, diene, monoene, and saturated side chains, allowing for their separation. |
| Incorrect mobile phase composition. | Optimize the solvent system. For normal phase silica gel, a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate is typically used. For argentation chromatography, a similar solvent system can be employed. Gradient elution may be necessary to resolve closely eluting compounds. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. Overloading leads to broad peaks and poor resolution. |
| Inconsistent packing of the column. | Ensure the column is packed uniformly to avoid channeling, which results in poor separation. |
Issue 2: Low Yield of this compound After Purification
| Possible Cause | Suggested Solution |
| Degradation of the compound during processing. | This compound is susceptible to oxidation and polymerization, especially at high temperatures and in the presence of light. Perform purification steps at room temperature whenever possible and protect the sample from light. Use of an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Irreversible adsorption on the stationary phase. | This can occur with highly active silica gel. Deactivating the silica gel by adding a small amount of water or triethylamine to the mobile phase can help. Alternatively, using a less active stationary phase like alumina might be an option. |
| Loss of compound during solvent removal. | Use rotary evaporation at a moderate temperature and pressure to remove the solvent. Avoid complete dryness, as this can make the sample difficult to redissolve and can promote degradation. |
| Inefficient extraction from the initial CNSL. | Optimize the extraction protocol from the cashew nut shells. Soxhlet extraction with a suitable solvent like hexane can be effective. |
Issue 3: Presence of Polymeric Material in the Final Product
| Possible Cause | Suggested Solution |
| Use of technical (heat-treated) CNSL as starting material. | Technical CNSL contains a significant amount of polymeric material.[2] Starting with natural CNSL (cold-extracted) can reduce the amount of initial polymeric impurities. |
| Polymerization during purification. | Avoid high temperatures and exposure to air and light. The addition of an antioxidant like BHT (butylated hydroxytoluene) during purification might help to prevent polymerization. |
| Ineffective removal by chromatography. | A preliminary filtration step or a precipitation/extraction procedure can be used to remove the bulk of the polymeric material before chromatographic purification. For example, dissolving the crude extract in a non-polar solvent and filtering can help remove insoluble polymers. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the purification of CNSL components. While specific data for this compound is limited, the data for the separation of cardanol and anacardic acid trienes provide a good reference for expected purities and recoveries.
Table 1: Purity of Cardanol Analogs Isolated by Flash Column Chromatography
| Compound | Purity (%) by HPLC |
| Cardanol triene | 82 |
| Cardanol diene | 92 |
| Cardanol monoene | 99 |
Data adapted from a study on the purification of cardanol from CNSL. A similar strategy can be applied to 2-Methylcardol.[2]
Table 2: Purity and Recovery of Anacardic Acid Analogs by Preparative HPLC
| Compound | Purity (%) | Recovery (%) |
| Anacardic acid triene | 96.41 | ~80 |
| Anacardic acid diene | 95.32 | ~85 |
| Anacardic acid monoene | 90.77 | ~75 |
Data from a study on the preparative HPLC isolation of anacardic acids from CNSL.[3]
Experimental Protocols
Protocol 1: Isolation of 2-Methylcardol Rich Fraction from CNSL
-
Extraction of Natural CNSL:
-
Crush raw cashew nut shells into small pieces.
-
Perform a Soxhlet extraction using n-hexane as the solvent for 6-8 hours.
-
Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain the natural CNSL.
-
-
Initial Separation of Phenolic Components:
-
Dissolve the natural CNSL in a suitable solvent.
-
Perform a liquid-liquid extraction to separate the anacardic acids from the neutral phenols (cardol, cardanol, and their derivatives). This can be achieved by washing the organic solution with an aqueous solution of a mild base like sodium bicarbonate. The anacardic acids will move to the aqueous phase as their carboxylate salts.
-
The organic phase, now enriched with cardol, 2-Methylcardol, and cardanol, is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Protocol 2: Purification of this compound using Argentation Chromatography
-
Preparation of the Argentation Silica Gel:
-
Dissolve silver nitrate in deionized water.
-
Add silica gel (60-120 mesh) to the silver nitrate solution and mix thoroughly.
-
Dry the silica gel in an oven at 100-110 °C for several hours, protected from light. The final silver nitrate content should be around 10-20% by weight.
-
-
Column Chromatography:
-
Pack a glass column with the prepared argentation silica gel using a slurry packing method with hexane.
-
Dissolve the 2-Methylcardol rich fraction in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate.
-
The saturated and less unsaturated analogs will elute first, followed by the more unsaturated ones. The triene, having the strongest interaction with the silver ions, will elute last.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., iodine vapor or a vanillin-sulfuric acid stain).
-
-
Final Purification by Preparative HPLC:
-
Pool the fractions containing the this compound.
-
Concentrate the pooled fractions under reduced pressure.
-
Perform a final purification step using preparative HPLC on a C18 column.
-
Use an isocratic or gradient mobile phase of acetonitrile and water (with a small amount of acetic acid, e.g., 0.1%, to improve peak shape).
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the high-purity compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the isolation and purification of this compound.
Plausible Signaling Pathway for the Anti-inflammatory Action of this compound
Caption: Potential anti-inflammatory mechanism of this compound.
References
- 1. Mechanism of modulation through PI3K-AKT pathway about Nepeta cataria L.'s extract in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Cardanol Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach | MDPI [mdpi.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Validation & Comparative
A Comparative Analysis of 2-Methylcardol Triene and Other Cardanol Derivatives
A comprehensive review for researchers, scientists, and drug development professionals on the performance and biological activities of cardanol derivatives, with a special focus on 2-Methylcardol triene.
Cardanol, a phenolic lipid derived from cashew nutshell liquid (CNSL), has garnered significant attention for its diverse industrial and pharmacological applications. CNSL is a rich source of various phenolic compounds, primarily anacardic acid, cardol, cardanol, and a minor component, 2-methylcardol. The thermal processing of natural CNSL leads to the decarboxylation of anacardic acid, yielding technical CNSL, which is predominantly composed of cardanol. Cardanol itself is a mixture of derivatives with varying degrees of unsaturation in their C15 alkyl side chain: saturated, monoene, diene, and triene. This guide provides a comparative analysis of this compound and other cardanol derivatives, focusing on their biological activities and supported by experimental data.
Performance Comparison of Cardanol Derivatives
The biological efficacy of cardanol derivatives is significantly influenced by the degree of unsaturation in their alkyl side chain and the presence of other functional groups on the phenolic ring.
Antioxidant Activity
The antioxidant potential of cardanol derivatives is a key area of investigation. Studies have shown a direct correlation between the number of double bonds in the alkyl side chain and the radical scavenging activity.
| Compound | DPPH IC50 (µg/mL) | Reference |
| Cardanol monoene | ~1000 | [1] |
| Cardanol diene | Not specified | |
| Cardanol triene | 179 ± 5 | [1] |
| This compound | Data not available |
Acetylcholinesterase (AChE) Inhibitory Activity
Cardanol derivatives have been explored as potential inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.
| Compound | AChE Inhibition | Reference |
| Cardanol monoene | Weak | [1] |
| Cardanol diene | Moderate | [1] |
| Cardanol triene | Strongest | [1] |
| This compound | Data not available |
Similar to the trend observed with antioxidant activity, the acetylcholinesterase inhibitory potential of cardanol derivatives increases with the degree of unsaturation.[1] Cardanol triene demonstrates the most potent inhibition among the cardanol derivatives.[1] This suggests that the conformational flexibility and electronic properties conferred by the polyunsaturated alkyl chain are crucial for binding to the active site of the AChE enzyme.
Antiplasmodial Activity
A direct comparison of the antiplasmodial activity against Plasmodium falciparum has been conducted between cardol triene and this compound.
| Compound | IC50 (µM) | Reference |
| Cardol triene | 5.69 | |
| This compound | 5.39 |
The study revealed that both this compound and cardol triene exhibit potent antiplasmodial activity with comparable IC50 values. This finding is significant as it highlights this compound as a promising candidate for antimalarial drug development.
Cytotoxicity
The cytotoxic effects of cardanol and its derivatives are crucial for evaluating their therapeutic potential. High concentrations of cardanol (>10 µg/mL) have been shown to induce significant reductions in cell viability and cause DNA damage in human keratinocyte cells (HaCaT).[2] However, at lower concentrations (<10 µg/mL), cardanol is considered safe and even promotes wound healing.[2]
A study on oral squamous cell carcinoma cells demonstrated that some derivatives of anacardic acid, cardanol, and cardol possess considerable cytotoxic activity.[3] Specific comparative data on the cytotoxicity of this compound versus other cardanol derivatives is limited and presents an area for future research.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of cardanol derivatives.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compounds (this compound, cardanol derivatives) dissolved in methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Add 50 µL of each dilution to the wells of a 96-well microplate.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method measures the activity of AChE by quantifying the formation of the yellow product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of DTNB solution and 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of cytotoxic activity of compounds derived from anacardic acid, cardanol and cardol in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity comparison of 2-Methylcardol triene and Cardol.
A Comparative Analysis for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents, particularly in oncology, the cytotoxic potential of natural compounds is a focal point of investigation. Among these, constituents of cashew nut shell liquid (CNSL), such as Cardol and its derivatives, have garnered interest. This guide provides a comparative overview of the cytotoxic properties of Cardol, with a notable mention of the current data gap for 2-Methylcardol triene.
Executive Summary
Extensive research has characterized the cytotoxic effects of Cardol against a range of cancer cell lines. In stark contrast, a thorough review of existing scientific literature reveals a significant lack of data on the cytotoxicity of this compound. This guide, therefore, focuses on presenting the available experimental data for Cardol, offering a baseline for future comparative studies once data for this compound becomes available.
Data Presentation: Cytotoxicity of Cardol
The cytotoxic activity of Cardol has been evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The data, summarized from multiple studies, is presented in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| BT474 | Ductal Carcinoma | < 3.13 - 5.97 | 6.82 - 13.0 | [1][2] |
| Chaco | Undifferentiated Lung Cancer | < 3.13 - 5.97 | 6.82 - 13.0 | [1][2] |
| Hep-G2 | Liver Hepatoblastoma | < 3.13 - 5.97 | 6.82 - 13.0 | [1][2] |
| KATO-III | Gastric Carcinoma | < 3.13 - 5.97 | 6.82 - 13.0 | [1][2] |
| SW620 | Colon Adenocarcinoma | < 3.13 - 5.97 | 6.82 - 13.0 | [1][2] |
| Hs27 | Non-transformed Fibroblast | < 3.13 - 5.97 | 6.82 - 13.0 | [1][2] |
It is noteworthy that in some studies, Cardol induced cytotoxicity and cell death in cancer cells without causing DNA fragmentation, while only exhibiting an antiproliferative effect on the non-transformed Hs27 cell line[2].
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (Cardol) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a culture in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
Following the treatment period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
To aid in the understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Hypothetical signaling pathway for Cardol-induced apoptosis.
Conclusion
The available data robustly demonstrates the cytotoxic potential of Cardol against a variety of cancer cell lines. However, the absence of any corresponding data for this compound makes a direct comparison impossible at this time. This highlights a critical knowledge gap and underscores the need for future research to evaluate the cytotoxic properties of this compound. Such studies would be invaluable for a comprehensive understanding of the structure-activity relationships of Cardol derivatives and their potential as anticancer agents. Researchers are encouraged to utilize the provided experimental protocols as a foundation for these future investigations.
References
- 1. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Efficacy: 2-Methylcardol Triene vs. Anacardic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of 2-Methylcardol triene and anacardic acid, two phenolic lipids found in cashew nut shell liquid (CNSL). While extensive research has been conducted on the antimicrobial properties of anacardic acid and its various unsaturated forms, data specifically detailing the efficacy of this compound is limited. This guide summarizes the available experimental data for anacardic acid and related compounds to offer a valuable resource for researchers in the field of antimicrobial drug discovery.
Executive Summary
Anacardic acids, a group of 6-alkylsalicylic acids, have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] The degree of unsaturation in the 15-carbon alkyl chain plays a crucial role in its bioactivity, with studies suggesting that a higher number of double bonds can enhance its antimicrobial effects. Anacardic acid operates through various mechanisms, including the disruption of bacterial membranes, inhibition of key metabolic pathways, and interference with quorum sensing.[3][4]
Information on 2-Methylcardol, a derivative of cardol (5-alkylresorcinol), is less abundant in scientific literature regarding its specific antimicrobial efficacy, especially for the triene variant. Cardol itself has shown antimicrobial properties.[5] This guide will present the available quantitative data for anacardic acid and contextualize it with the limited information on related cardol compounds.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for anacardic acid and its derivatives against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Anacardic Acid Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Anacardic Acid (C15:3, triene) | Streptococcus mutans ATCC 25175 | 2048 times more effective than salicylic acid | [1] |
| Anacardic Acid (C15:3, triene) | Staphylococcus aureus ATCC 12598 | 64 times more effective than salicylic acid | [1] |
| Anacardic Acid (C15:0, saturated) | Streptococcus mutans ATCC 25175 | > 800 | [1] |
| Anacardic Acid Mixture | Helicobacter pylori | 10 | |
| Anacardic Acid (C15:1, monoene) | Streptococcus mutans | 6.25 (MBC) | [1] |
| Anacardic Acid (C15:2, diene) | Streptococcus mutans | 3.31 (MBC) | [1] |
| Anacardic Acid (C15:3, triene) | Streptococcus mutans | 6.25 (MBC) | [1] |
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing antimicrobial efficacy. A generalized protocol based on standard laboratory methods is provided below.
Minimum Inhibitory Concentration (MIC) Assay Protocol
A common method for determining MIC is the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The test compounds (this compound and anacardic acid) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and broth only (negative control) are also included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined following the MIC assay.
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
Visualization of Key Concepts
Logical Relationship of CNSL Components
The following diagram illustrates the relationship between the major phenolic lipid components found in Cashew Nut Shell Liquid (CNSL).
Caption: Major phenolic lipid components of Cashew Nut Shell Liquid.
Experimental Workflow for Antimicrobial Efficacy Testing
This diagram outlines the typical workflow for determining the antimicrobial efficacy of a test compound.
Caption: Workflow for MIC and MBC determination.
Signaling Pathway: Postulated Mechanism of Action of Anacardic Acid
Anacardic acid is believed to exert its antimicrobial effects through multiple mechanisms. This diagram depicts a simplified representation of its proposed action on a bacterial cell.
Caption: Proposed mechanisms of antimicrobial action of anacardic acid.
Conclusion
The available evidence strongly supports the antimicrobial potential of anacardic acid, particularly its unsaturated forms, against a range of bacteria, primarily Gram-positive species. The degree of unsaturation in the alkyl side chain appears to be a significant factor influencing its efficacy.
While this compound belongs to the same class of bioactive phenolic lipids from CNSL, a clear and direct comparison of its antimicrobial efficacy with anacardic acid is hampered by the lack of specific studies. Future research should focus on isolating and evaluating the antimicrobial properties of this compound to fully understand its potential and to enable a direct, evidence-based comparison with anacardic acid. Such studies would be invaluable for the development of new and effective antimicrobial agents from natural sources.
References
- 1. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Antioxidant Activity of Anacardium occidentale L. Flowers in Comparison to Bark and Leaves Extracts [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Anacardic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Potential of 2-Methylcardol Triene and Related Phenolic Lipids
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of phenolic lipids derived from cashew nut shell liquid (CNSL), with a focus on validating the potential of compounds like 2-Methylcardol triene. Due to the limited direct experimental data on this compound, this guide draws upon research conducted on closely related and structurally similar phenolic lipids from CNSL, particularly a derivative of anacardic acid, to provide a framework for evaluation and comparison.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of phenolic lipids from CNSL has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, when activated by LPS, mimic an inflammatory response by releasing various pro-inflammatory mediators. The inhibitory effects of a CNSL-derived phenolic lipid, LDT11, on key inflammatory markers were compared against well-established anti-inflammatory drugs, acetylsalicylic acid (ASA) and dexamethasone (DEX).[1][2]
Table 1: Inhibition of Pro-inflammatory Gene Expression by a CNSL-derived Phenolic Lipid (LDT11) in LPS-stimulated RAW 264.7 Cells [1][2]
| Gene Target | LDT11 (50 μM) | Acetylsalicylic Acid (ASA) | Dexamethasone (DEX) |
| TNF-α | ↓↓↓ | ↓ | ↓↓ |
| COX-2 | ↓↓↓ | ↓↓ | ↓↓ |
| iNOS | ↓↓↓ | ↓ | ↓↓ |
| NF-κB | ↓↓↓ | ↓ | ↓↓ |
| IL-1β | ↓↓↓ | ↓ | ↓↓ |
| IL-6 | ↓↓↓ | ↓ | ↓↓ |
| (Arrow notation represents the relative degree of inhibition) |
Table 2: Reduction of Inflammatory Mediators by a CNSL-derived Phenolic Lipid (LDT11) [1]
| Mediator | LDT11 (50 μM) - 6 hours | LDT11 (50 μM) - 24 hours |
| Nitric Oxide (NO) Production | ~8-fold reduction (95%) | ~15-fold reduction (100%) |
| IL-6 Production | Significant Reduction | Significant Reduction |
These data suggest that phenolic lipids from CNSL, such as the studied LDT11, exhibit potent anti-inflammatory activity, in some cases superior to that of common anti-inflammatory drugs in this in vitro model.[1][2] The broad-spectrum inhibition of key pro-inflammatory genes and mediators highlights the therapeutic potential of this class of compounds.
Experimental Protocols
The validation of anti-inflammatory properties of compounds like this compound typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity.
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[3][4]
-
Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[5]
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammation is then induced by adding lipopolysaccharide (LPS) at a concentration of 100-200 ng/mL.[6]
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[3][7] A decrease in nitrite levels indicates inhibition of NO production.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3][4][8]
3. Gene Expression Analysis (RT-qPCR):
-
After treatment, total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative polymerase chain reaction (qPCR) is then used to measure the mRNA expression levels of key inflammatory genes such as TNF-α, COX-2, iNOS, NF-κB, IL-1β, and IL-6.[1][2] A reduction in the expression of these genes indicates an anti-inflammatory effect at the transcriptional level.
Signaling Pathways in Inflammation
The anti-inflammatory effects of phenolic lipids are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The two primary pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental workflow for in vitro anti-inflammatory validation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[9][10][11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11]
Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation.[13][14][15][16][17] It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.
General overview of the MAPK signaling pathway.
Conclusion
While direct experimental evidence for the anti-inflammatory properties of this compound is currently limited, the data from structurally related phenolic lipids derived from CNSL are highly promising. These compounds demonstrate significant inhibitory effects on key inflammatory pathways and mediators in vitro. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and validate the therapeutic potential of this compound and other related natural products as novel anti-inflammatory agents. Further studies are warranted to confirm these findings in vivo and to elucidate the precise mechanisms of action.
References
- 1. Molecular evaluation of anti-inflammatory activity of phenolic lipid extracted from cashew nut shell liquid (CNSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 17. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
Potential Cross-Reactivity of 2-Methylcardol Triene in Phenolic Compound Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Methylcardol triene, a component of cashew nut shell liquid (CNSL), in analytical assays designed for other structurally related phenolic compounds. Due to the increasing interest in CNSL derivatives for various industrial and pharmaceutical applications, understanding their potential interference in common analytical tests is crucial for accurate quantification and interpretation of results. This document outlines the structural basis for potential cross-reactivity, examines the principles of relevant assay methodologies, and proposes experimental protocols to quantify these interactions.
Structural Comparison of Phenolic Compounds
The potential for cross-reactivity in analytical assays is often rooted in the structural similarities between the target analyte and other compounds present in the sample. Here, we compare the chemical structure of this compound with other phenolic compounds of interest: 11-Nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), a primary metabolite of THC; Urushiol C15:3, a potent allergen from poison ivy; and Bisphenol A (BPA), a well-known endocrine disruptor.
All these molecules share a phenolic ring, which is a common feature recognized by various analytical methods. The key distinctions lie in the nature and substitution pattern of the aromatic ring and the attached side chains. This compound possesses a resorcinol-type structure (1,3-benzenediol) with a methyl group and a long, unsaturated C15 alkyl chain. This long alkyl chain is a feature it shares with THC-COOH and Urushiol, which can influence its physicochemical properties and potential for non-specific binding.
Below is a table summarizing the key structural features of these compounds.
| Feature | This compound | 11-Nor-9-carboxy-THC (THC-COOH) | Urushiol (C15:3 congener) | Bisphenol A (BPA) |
| Core Structure | 2-methylresorcinol | Dibenzopyran | Catechol | Bisphenol |
| Phenolic Hydroxyls | Two | One | Two | Two |
| Alkyl Side Chain | C15 triene | C5 (pentyl) | C15 triene | Isopropylidene bridge |
| Other Functional Groups | Methyl group | Carboxylic acid, ether | - | Two methyl groups |
| Molecular Weight | 328.5 g/mol | 344.4 g/mol | 314.5 g/mol | 228.3 g/mol |
Potential for Cross-Reactivity in Common Assays
The likelihood of this compound interfering with assays for other phenolic compounds depends on the principle of the analytical method employed.
1. Immunoassays (e.g., ELISA):
Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used for screening THC-COOH in urine samples. These assays rely on the specific binding of an antibody to the target analyte. Cross-reactivity occurs when the antibody recognizes and binds to structurally similar molecules.[1] For small molecules like THC-COOH, a competitive ELISA format is often used.[2][3] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.
The structural similarities between this compound and THC-COOH, particularly the long alkyl chain and the phenolic moiety, could potentially lead to cross-reactivity in some THC immunoassays. The antibody's binding pocket might accommodate the alkylphenol portion of this compound, leading to a false-positive or overestimated result for THC-COOH. It has been documented that phenolic compounds can cross-react with antibodies in ELISA kits for other molecules like ochratoxin A, suggesting this is a plausible concern.[4][5]
2. Chromatographic Methods (e.g., GC-MS, HPLC):
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are more specific methods that separate compounds based on their physicochemical properties before detection.
-
GC-MS: This technique separates volatile compounds based on their boiling points and retention times in a gas chromatography column, followed by detection and identification based on their mass-to-charge ratio.[6][7] For non-volatile phenolic compounds, a derivatization step (e.g., silylation) is typically required to make them volatile.[7] While GC-MS is highly specific, incomplete separation of compounds with similar retention times and fragmentation patterns could potentially lead to misidentification or co-elution, affecting quantification. The long alkyl chains of both this compound and other long-chain alkylphenols could result in similar chromatographic behavior.
-
HPLC: HPLC separates compounds based on their polarity and interaction with the stationary phase of the column.[8] Reversed-phase HPLC with a C18 column is commonly used for the separation of phenolic compounds.[8][9] The separation is influenced by the hydrophobicity of the molecules. Given the structural similarities, developing an HPLC method that completely resolves this compound from other alkylphenols like urushiols or certain cannabinoid metabolites could be challenging and would require careful optimization of the mobile phase and column chemistry.
Proposed Experimental Protocols
To empirically determine the cross-reactivity of this compound, the following experimental protocols are proposed.
Experiment 1: Assessment of Cross-Reactivity in a Commercial THC-COOH ELISA Kit
Objective: To quantify the percentage of cross-reactivity of this compound in a commercially available competitive ELISA kit for THC-COOH.
Methodology:
-
Preparation of Standards: Prepare a series of standard solutions of this compound in a suitable buffer (e.g., methanol or DMSO, then diluted in assay buffer) at concentrations ranging from 1 ng/mL to 10,000 ng/mL. Prepare a standard curve for THC-COOH according to the manufacturer's instructions.
-
Assay Procedure: Perform the competitive ELISA according to the kit's protocol. In separate wells, add the different concentrations of the this compound standards instead of the sample.
-
Data Analysis: Determine the concentration of this compound that causes a 50% reduction in the signal (IC50). The percent cross-reactivity can be calculated using the following formula:
% Cross-reactivity = (IC50 of THC-COOH / IC50 of this compound) x 100%
Experiment 2: Chromatographic Separation and Identification by HPLC-DAD and GC-MS
Objective: To develop and validate chromatographic methods (HPLC-DAD and GC-MS) to differentiate and quantify this compound in the presence of other phenolic compounds.
Methodology for HPLC-DAD:
-
Chromatographic System: Utilize a reversed-phase C18 column.
-
Mobile Phase Optimization: Develop a gradient elution method using a mixture of acidified water and an organic solvent (e.g., acetonitrile or methanol) to achieve baseline separation of this compound, THC-COOH, urushiol congeners, and BPA.
-
Detection: Use a Diode Array Detector (DAD) to monitor the absorbance at multiple wavelengths to aid in peak identification and purity assessment.
-
Validation: Validate the method for specificity, linearity, accuracy, and precision by analyzing standard mixtures of the compounds.
Methodology for GC-MS:
-
Sample Preparation and Derivatization: Perform a silylation reaction on the standards and samples containing this compound and other target phenolic compounds to increase their volatility.
-
GC Separation: Use a capillary column suitable for the separation of phenolic compounds. Optimize the temperature program to resolve the derivatized analytes.
-
MS Detection: Operate the mass spectrometer in full-scan mode to obtain the mass spectra of the individual compounds for identification. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Data Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the pure standards to confirm the identity and quantify the concentration of each compound.
Visualizations
Chemical Structures
Caption: Chemical structures of phenolic compounds.
Proposed Experimental Workflow for Cross-Reactivity Assessment
Caption: Proposed workflow for assessing cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently lacking, a thorough analysis of its chemical structure in comparison to other phenolic compounds suggests a potential for interference in certain analytical assays, particularly immunoassays for THC-COOH. The proposed experimental protocols provide a clear path forward for researchers to quantify this potential cross-reactivity. Such studies are essential to ensure the accuracy and reliability of analytical data in research, clinical, and industrial settings where complex mixtures of phenolic compounds may be encountered.
References
- 1. cusabio.com [cusabio.com]
- 2. What is an ELISA & Types of ELISA Tests: R&D Systems [rndsystems.com]
- 3. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unraveling the Structure of 2-Methylcardol Triene: A Comparative Guide to 2D NMR and Alternative Elucidation Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a critical step in discovering and developing new therapeutic agents. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical methods for the structural determination of 2-Methylcardol triene, a phenolic lipid with potential biological activity.
This compound belongs to the cardol family, a group of meta-substituted resorcinolic lipids found in the nutshell liquid of Anacardium occidentale (cashew). The structural complexity, particularly the isomeric possibilities within the unsaturated C15 alkyl chain, necessitates powerful analytical techniques for unambiguous characterization. While 2D NMR spectroscopy stands as the gold standard for detailed structural assignment in solution, a comprehensive understanding of its performance in comparison to other available techniques is essential for methodological selection and data interpretation.
This guide presents a comparative overview supported by extrapolated experimental data for this compound, based on closely related and thoroughly characterized analogs like anacardic acid triene and cardanol triene.
At the Core of Elucidation: 2D NMR Spectroscopy
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide a detailed roadmap of the molecular structure by revealing through-bond correlations between nuclei.
Key 2D NMR Correlations for this compound:
-
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is crucial for establishing the connectivity within the aromatic ring protons and tracing the sequence of protons along the C15 triene chain.
-
¹H-¹³C HSQC: HSQC correlates protons directly attached to a carbon atom. This provides an unambiguous assignment of protonated carbons in the molecule.
-
¹H-¹³C HMBC: HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This long-range correlation is instrumental in connecting the different structural fragments of the molecule, such as linking the C15 alkyl chain to the aromatic ring and confirming the position of the methyl group.
The following diagram illustrates the general workflow for the structural elucidation of a natural product like this compound using 2D NMR techniques.
The following diagram visualizes the key 2D NMR correlations that would be expected for this compound, allowing for the complete assignment of its structure.
Comparative Analysis: 2D NMR vs. Alternative Techniques
While 2D NMR provides the most comprehensive structural data, other analytical techniques offer complementary information and can be advantageous in specific contexts. The following table compares the performance of 2D NMR with Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy for the structural elucidation of this compound.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, stereochemistry, and unambiguous assignment of ¹H and ¹³C signals in solution.[1] | Provides a complete and definitive 3D structural picture in solution. Non-destructive. | Requires larger sample amounts and longer acquisition times. Data analysis can be complex. |
| GC-MS | Molecular weight and fragmentation pattern. Can separate isomers based on retention time.[2][3] | High sensitivity and excellent for separating volatile compounds. Provides molecular formula information. | Fragmentation patterns can be complex and may not provide definitive stereochemical information. Isomer identification relies on comparison with standards. |
| HPLC-MS | Molecular weight and retention time for component separation in a mixture.[1] | Excellent for separating non-volatile compounds in complex mixtures like Cashew Nut Shell Liquid (CNSL). Provides molecular weight of individual components. | Does not provide detailed structural connectivity. Isomer separation may not be complete. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., -OH, C=C, aromatic C-H). | Fast, simple, and requires minimal sample preparation.[4] | Provides limited information on the overall carbon skeleton and no stereochemical details. |
Experimental Protocols
2D NMR Spectroscopy
Sample Preparation: this compound (5-10 mg) is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
Acquisition Parameters (General):
-
COSY: Standard gCOSY or DQFCOSY pulse sequences are used. Spectral widths are optimized to cover all proton signals. Typically, 256-512 increments in the indirect dimension (t₁) and 2-8 scans per increment are acquired.
-
HSQC: A phase-sensitive HSQC experiment with gradient coherence selection is employed. The spectral width in the ¹³C dimension is set to cover the expected range of carbon chemical shifts. The ¹J(CH) coupling constant is typically set to 145 Hz.
-
HMBC: A gradient-selected HMBC experiment is performed. The long-range coupling constant is optimized for 2,3-bond correlations, typically in the range of 8-10 Hz.
Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin) with sine-bell or squared sine-bell window functions applied in both dimensions before Fourier transformation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. Derivatization (e.g., silylation) may be required to improve volatility and thermal stability.[3]
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: A temperature gradient is used, for example, starting at 150 °C and ramping to 300 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Sample Preparation: The sample is dissolved in the mobile phase.
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
HPLC Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV-Vis detector (e.g., at 280 nm) and the mass spectrometer.
MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Range: m/z 100-1000.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A thin film of the sample is cast on a KBr or NaCl plate, or the sample is analyzed as a KBr pellet.[4]
Instrumentation: An FT-IR spectrometer.
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Conclusion
For the unambiguous structural elucidation of complex natural products like this compound, 2D NMR spectroscopy is an indispensable tool, providing a level of detail that other techniques cannot match. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of the molecular structure in its native solution state. While techniques like GC-MS, HPLC-MS, and FT-IR are valuable for initial characterization, separation of components, and identification of functional groups, they serve as complementary methods rather than replacements for the comprehensive structural information provided by 2D NMR. For researchers in drug development and natural product chemistry, a thorough understanding and application of these 2D NMR techniques are paramount for advancing their discoveries.
References
- 1. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive GC-MS method for simultaneous determination of anacardic acids in cashew (Anacardium occidentale) nut shell oil in the presence of other phenolic lipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unsaturation-Driven Modulation of Antioxidant and Acetylcholinesterase Inhibitory Activities of Cardanol Derivatives | MDPI [mdpi.com]
A Comparative Guide to the Determination of Absolute Configuration for Chiral Phenolic Lipids: A Hypothetical Case Study Based on a 2-Methylcardol Triene Analog
An Important Note on the Chirality of 2-Methylcardol Triene: It is essential to clarify that this compound, a natural component of cashew nut shell liquid (CNSL), is an achiral molecule. Its structure lacks a stereocenter, and therefore it does not exist as enantiomers. Consequently, the concept of absolute configuration does not apply to this specific compound.
This guide, however, will address the user's core interest in the methodologies for determining absolute configuration by using a hypothetical chiral analog of this compound . For the purpose of this educational comparison, we will assume the existence of a chiral center, for instance, a hydroxyl group on the alkyl side chain, which would make the molecule chiral and necessitate the determination of its absolute configuration. This allows us to present a detailed comparison of key analytical techniques for researchers, scientists, and drug development professionals.
Comparative Analysis of Methods for Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule is a critical step in chemical and pharmaceutical research, as enantiomers can exhibit significantly different biological activities. Several powerful techniques are available, each with its own advantages and limitations. Below is a comparative summary of the most common methods that could be applied to our hypothetical chiral this compound analog.
| Method | Principle | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Anomalous dispersion of X-rays by heavy atoms in a single crystal. | High-quality single crystal. May require derivatization with a heavy atom. | Unambiguous and definitive determination of absolute configuration. | Crystal growth can be a significant challenge. Not suitable for non-crystalline materials. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Formation of diastereomers with a chiral reagent, leading to distinguishable NMR signals. | Small amount (mg scale) of pure sample. Requires a reactive functional group (e.g., -OH, -NH2). | High sensitivity and requires only small amounts of sample. Does not require crystallization. | Indirect method; interpretation can be complex. Requires the availability of both enantiomers of the derivatizing agent for confirmation. |
| Chiroptical Spectroscopy (ECD/VCD) | Differential absorption of left and right circularly polarized light by a chiral molecule. | Pure sample in solution. | Non-destructive and requires small amounts of sample. Can be compared with theoretical calculations. | Requires a chromophore near the stereocenter for ECD. Interpretation can be complex and may require high-level computational analysis for unambiguous assignment. |
| Stereoselective Synthesis | Synthesis of the target molecule from a starting material of known absolute configuration. | Requires a viable synthetic route and a suitable chiral precursor. | Provides definitive proof of absolute configuration through chemical correlation. | Can be time-consuming and resource-intensive. The synthetic route must be stereochemically unambiguous. |
Detailed Experimental Protocols
For a practical understanding, detailed protocols for key methodologies are provided below. These protocols are generalized and would require optimization for a specific compound like our hypothetical chiral this compound analog.
Mosher's Method for a Hypothetical Chiral Secondary Alcohol Analog of this compound
This method involves the esterification of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1][2][3][4][5]
Objective: To determine the absolute configuration of a secondary alcohol by analyzing the ¹H NMR chemical shift differences (Δδ) in the resulting diastereomeric MTPA esters.
Materials:
-
Hypothetical chiral this compound analog (approx. 5 mg)
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Preparation of the (S)-MTPA Ester: a. Dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous DCM in a clean, dry NMR tube or small vial. b. Add a small excess (approx. 1.2 equivalents) of (R)-(-)-MTPA-Cl. c. Add 10-20 µL of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct. d. Seal the container and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC. e. After the reaction is complete, the crude product can often be analyzed directly by ¹H NMR. If necessary, purify the ester by passing it through a small plug of silica gel.
-
Preparation of the (R)-MTPA Ester: a. Repeat the procedure above in a separate vessel using (S)-(+)-MTPA-Cl.
-
NMR Analysis: a. Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-MTPA esters in CDCl₃. b. Assign the proton signals for both diastereomers. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment. c. Calculate the chemical shift differences for protons on either side of the stereocenter: Δδ = δS - δR.
-
Interpretation: a. Protons with a positive Δδ value are located on one side of the Mosher ester plane, while those with a negative Δδ value are on the other. b. By applying the established conformational model of the MTPA esters, the absolute configuration of the original alcohol can be deduced.
Electronic Circular Dichroism (ECD) Analysis
Objective: To determine the absolute configuration by comparing the experimental ECD spectrum with a theoretically calculated spectrum.
Materials:
-
Pure sample of the hypothetical chiral this compound analog
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
Procedure:
-
Experimental Spectrum Acquisition: a. Prepare a dilute solution of the sample in a suitable solvent that does not absorb in the region of interest. b. Record the ECD spectrum on a CD spectrometer over a relevant wavelength range (e.g., 200-400 nm).
-
Computational Analysis: a. Perform a conformational search for both possible enantiomers (R and S) of the molecule using computational chemistry software. b. For the most stable conformers of each enantiomer, calculate the theoretical ECD spectra using time-dependent density functional theory (TD-DFT). c. Generate a Boltzmann-averaged ECD spectrum for both the (R) and (S) enantiomers.
-
Comparison and Assignment: a. Compare the experimental ECD spectrum with the calculated spectra for the (R) and (S) enantiomers. b. The absolute configuration is assigned based on which calculated spectrum provides a better match to the experimental one.
Hypothetical Data Presentation
To illustrate the expected outcomes of these experiments, the following tables present hypothetical data for our chiral this compound analog.
Table 1: Hypothetical ¹H NMR Data for Mosher's Esters of a Chiral this compound Analog
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) |
| H-a | 3.25 | 3.35 | -0.10 |
| H-b | 5.40 | 5.52 | -0.12 |
| H-c | 2.15 | 2.05 | +0.10 |
| H-d | 1.80 | 1.72 | +0.08 |
| OMe (MTPA) | 3.54 | 3.58 | -0.04 |
In this hypothetical example, the negative Δδ values for protons H-a and H-b and the positive Δδ values for protons H-c and H-d would allow for the assignment of the absolute configuration based on the Mosher's method model.
Mandatory Visualizations
Workflow for Absolute Configuration Determination
Caption: A generalized workflow for the determination of the absolute configuration of a novel chiral compound.
Principle of Mosher's Method
References
- 1. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 2. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Differentiating 2-Methylcardol Triene from its Geometric Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Methylcardol triene, a phenolic lipid primarily found in cashew nut shell liquid (CNSL), is a molecule of growing interest due to its potential biological activities. As with many unsaturated lipids, the geometry of the double bonds in its C15 aliphatic side chain can lead to various geometric isomers. The spatial arrangement of these isomers can significantly influence their physicochemical properties and biological functions. Therefore, the accurate differentiation and characterization of these isomers are critical for research and development.
This guide provides an objective comparison of analytical techniques used to differentiate the geometric isomers of this compound, supported by representative experimental data from analogous compounds.
Understanding the Isomers
The most commonly cited structure for this compound is 2-methyl-5-(8Z,11Z,14)-pentadecatrienyl-1,3-benzenediol. The three double bonds in the pentadecatrienyl chain give rise to multiple potential geometric isomers, including various combinations of cis (Z) and trans (E) configurations. The differentiation of these isomers is paramount as their unique three-dimensional structures can lead to different biological activities.
Comparative Analytical Data
While specific experimental data for every geometric isomer of this compound is not extensively published, the principles of separation and spectral differentiation are well-established for similar long-chain unsaturated molecules. The following table summarizes expected and observed differences based on data from analogous compounds.
| Analytical Technique | Parameter | Expected Difference between Geometric Isomers | Representative Data for Analogous Compounds |
| HPLC (Reversed-Phase) | Retention Time (tR) | cis isomers are generally more polar and elute earlier than trans isomers.[1] | For ferulic acid derivatives, the (Z)-isomer had a tR of 16.296 min, while the (E)-isomer had a tR of 26.483 min.[1] |
| GC-MS | Retention Time (tR) | On polar columns, cis isomers typically have longer retention times than trans isomers.[2] | For C18:2 fatty acid methyl esters on a polar ionic liquid column, the elution order was trans,trans < cis,trans < trans,cis < cis,cis.[3] |
| Mass Spectrum (EI) | Fragmentation patterns are often very similar and may not be sufficient for unambiguous identification alone.[4] | Positional and geometric isomers of fatty acid methyl esters often show similar fragmentation patterns, requiring chromatographic separation for identification.[5] | |
| ¹H NMR | Coupling Constant (³JHH) | trans isomers exhibit larger vicinal coupling constants (typically 11-19 Hz) across the double bond compared to cis isomers (typically 5-14 Hz).[6][7] | For stilbene, the trans isomer shows a larger vinylic proton coupling constant than the cis isomer. For cinnamic acid, ³JHH is ~16 Hz for trans and ~12-13 Hz for cis.[7] |
| ¹³C NMR | Chemical Shift (δ) | Carbon atoms of or adjacent to a cis double bond are typically shielded (appear at a lower ppm) compared to those in a trans configuration due to steric effects.[8] | For but-2-ene, the methyl carbons are at δ 17 ppm for the trans isomer and δ 12 ppm for the cis isomer. The sp² carbons are at δ 126 ppm (trans) and δ 124 ppm (cis).[8] |
| 2D NMR (NOESY) | NOE Correlation | Protons on the same side of a double bond (cis) will show a Nuclear Overhauser Effect (NOE) cross-peak, indicating they are close in space (<5 Å).[9][10] | In a cis isomer, an NOE would be observed between the vinylic protons, which would be absent in the trans isomer.[10] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to differentiate geometric isomers of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate geometric isomers based on their differential polarity.
Protocol:
-
Column: C18 or C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). C30 columns are often preferred for their enhanced shape selectivity for long-chain isomers.
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is often effective for separating lipid isomers.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the λmax of the phenolic ring (approx. 275-280 nm) or a Diode Array Detector (DAD) to acquire full UV spectra.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like ethanol.
-
Analysis: Inject the sample and monitor the chromatogram. Cis isomers are expected to have shorter retention times than their trans counterparts in reversed-phase chromatography.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile derivatives of the isomers and obtain their mass spectra.
Protocol:
-
Derivatization: The phenolic hydroxyl groups must be derivatized to increase volatility. Silylation with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common method.
-
Column: A polar capillary column (e.g., cyanopropyl polysilphenyl-siloxane) is necessary to achieve separation of geometric isomers.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is programmed to ensure optimal separation. For example, an initial temperature of 150°C, ramped to 250°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis: The retention times will differ for the isomers, with cis isomers typically retained longer on polar columns.[2] The mass spectra will be used for confirmation of the molecular weight, although fragmentation patterns may be very similar.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To unambiguously determine the geometry of the double bonds.
Protocol:
-
Sample Preparation: Dissolve a purified sample of the isomer (1-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Measure the coupling constants (J-values) of the olefinic protons. A ³JHH value of ~11-19 Hz is indicative of a trans configuration, while a value of ~5-14 Hz indicates a cis configuration.[7]
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Compare the chemical shifts of the aliphatic carbons. Carbons in a sterically hindered environment, such as those adjacent to a cis double bond, will be shielded and appear at a lower chemical shift compared to the trans isomer.[8]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is definitive for determining stereochemistry.[9] A cross-peak between two olefinic protons indicates that they are spatially close (i.e., on the same side of the double bond, or cis). The absence of this cross-peak is characteristic of a trans geometry.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for differentiating isomers and a general representation of the analytical techniques.
Caption: A logical workflow for the separation and identification of this compound geometric isomers.
Caption: Core principles distinguishing geometric isomers in key analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 7. benchchem.com [benchchem.com]
- 8. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 11. isomers! - Chromatography Forum [chromforum.org]
Comparative study of the gene expression profiles induced by 2-Methylcardol triene and cardanols.
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct molecular impacts of 2-Methylcardol triene and Cardanols. This report synthesizes available data on their induced gene expression profiles, highlighting the current state of knowledge and identifying key areas for future research.
While both this compound and cardanols are phenolic lipids derived from cashew nut shell liquid (CNSL) with recognized biological activities, a direct comparative study of their induced gene expression profiles is currently unavailable in the scientific literature. However, research into the effects of cardanols on cancer cell lines has provided significant insights into their molecular mechanisms, including genome-wide transcriptomic data and the modulation of specific signaling pathways. In contrast, information on the gene expression changes induced by this compound remains largely unexplored.
This guide provides a detailed overview of the known gene expression changes and signaling pathways affected by cardanols, alongside a summary of the reported biological activities of this compound, to offer a comparative perspective based on the current evidence.
Cardanols: A Focus on Anti-Cancer Mechanisms
Cardanols, which are a mixture of 3-alkylphenols with saturated or unsaturated C15 side chains, have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Studies have begun to unravel the genetic and signaling pathways that underpin these effects.
Quantitative Gene Expression Analysis in Cancer Cells
Recent studies have utilized techniques such as RNA-sequencing and quantitative reverse transcriptase-PCR (qRT-PCR) to identify genes and pathways modulated by cardanols.
A study on human melanoma cells (M14) treated with cardanol monoene identified 2527 significantly differentially expressed genes[1][2]. This genome-wide analysis points to a broad impact of cardanol on cellular transcription.
In another investigation focusing on BT-474 breast cancer cells, cardanol treatment led to significant changes in the expression of genes involved in cell cycle regulation and apoptosis[3]. The treatment was found to upregulate the expression of p21 and Death Receptor 5 (DR5), while downregulating key cyclins and cyclin-dependent kinases essential for cell cycle progression[3].
An in-silico analysis targeting oral cancer further implicated the PI3K-Akt signaling pathway as a primary target of cardanol, with several key genes within this pathway being identified as potentially modulated by the compound[4][5].
Table 1: Differentially Expressed Genes in Cancer Cells Following Cardanol Treatment
| Cell Line | Treatment | Method | Key Upregulated Genes | Key Downregulated Genes | Reference |
| M14 Human Melanoma | Cardanol Monoene | RNA-seq | p53, Bax | Bcl-2 | [1][2] |
| BT-474 Breast Cancer | Cardanol | qRT-PCR | p21, E2F1, DR5, Bcl-2 | Cyclin D1, Cyclin E, CDK4, CDK2, Mcl-1, MADD, c-FLIP | [3] |
| Oral Cancer (in silico) | Cardanol | In-silico analysis | - | MTOR, PIK3CA, CCND1B, MMP9, STAT3, PTGS2 | [4][5] |
Experimental Protocols
Cell Culture and Treatment (BT-474 Breast Cancer Cells):
BT-474 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells were exposed to 30 µg/ml of cardanol.[3]
RNA Isolation and qRT-PCR (BT-474 Breast Cancer Cells):
Total RNA was extracted from treated and control cells using a commercial RNA isolation kit. First-strand cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using a SYBR Green-based assay on a real-time PCR system. The relative expression of target genes was normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2-ΔΔCt method.[3]
RNA-Sequencing (M14 Human Melanoma Cells):
M14 cells were treated with cardanol monoene. Total RNA was extracted, and library preparation for RNA-sequencing was performed. Sequencing was carried out on a high-throughput sequencing platform. The resulting sequence reads were aligned to the human reference genome, and differential gene expression analysis was performed to identify genes with significant changes in expression between treated and untreated cells.[1][2]
Signaling Pathways Modulated by Cardanols
The gene expression changes induced by cardanols point to the modulation of critical signaling pathways involved in cancer progression.
PI3K-Akt Signaling Pathway
In-silico studies strongly suggest that cardanol targets the PI3K-Akt signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] The predicted downregulation of key components like MTOR and PIK3CA indicates an inhibitory effect on this pro-survival pathway.
Caption: Proposed inhibition of the PI3K-Akt signaling pathway by Cardanol.
Cell Cycle Regulation and Apoptosis
Experimental data from breast cancer cells demonstrate that cardanol induces G1 phase cell cycle arrest.[3] This is consistent with the observed downregulation of Cyclin D1, Cyclin E, CDK4, and CDK2, and the upregulation of the CDK inhibitor p21.[3] Furthermore, the modulation of apoptosis-related genes such as DR5, Bcl-2, and Mcl-1 suggests that cardanol can trigger programmed cell death.[3]
Caption: Cardanol's modulation of cell cycle and apoptosis pathways.
This compound: A Knowledge Gap
In stark contrast to cardanols, there is a significant lack of research on the gene expression profiles induced by this compound. 2-Methylcardol is a minor component of CNSL. While its presence has been identified, its specific biological effects at the molecular level are not well-documented.
Known Biological Activities:
-
Antiplasmodial Activity: Studies have shown that this compound exhibits good antimalarial activity.
Due to the absence of transcriptomic or targeted gene expression data for this compound, a direct comparison with cardanols at the level of gene expression is not possible at this time.
Conclusion and Future Directions
The available evidence clearly indicates that cardanols exert significant effects on the gene expression profiles of cancer cells, primarily impacting pathways related to cell cycle control, apoptosis, and cell proliferation, with the PI3K-Akt pathway being a key target. The identification of a large number of differentially expressed genes in melanoma cells suggests a broad range of cellular processes are affected by cardanol treatment.
The complete absence of gene expression data for this compound represents a critical knowledge gap. Future research should prioritize investigating the transcriptomic effects of this compound to understand its mechanisms of action and to enable a direct comparison with cardanols. Such studies would be invaluable for the drug development community, potentially revealing novel therapeutic targets and applications for this class of natural compounds. Researchers are encouraged to employ high-throughput screening methods, such as RNA-sequencing, to elucidate the molecular pathways modulated by this compound in various cell types.
References
- 1. Mitochondria-Associated Apoptosis in Human Melanoma Cells Induced by Cardanol Monoene from Cashew Nut Shell Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cardanol isolated from Thai Apis mellifera propolis induces cell cycle arrest and apoptosis of BT-474 breast cancer cells via p21 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
Safety Operating Guide
Prudent Disposal of 2-Methylcardol Triene in a Laboratory Setting
The proper disposal of 2-Methylcardol triene, a compound likely encountered in research and development, necessitates a cautious approach due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule. However, by examining data for structurally related compounds and adhering to established laboratory hazardous waste protocols, a safe and compliant disposal procedure can be implemented. It is imperative to handle this compound as a potentially hazardous substance until comprehensive safety data becomes available.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all solid and liquid waste containing this compound as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid inadvertent chemical reactions.
-
Do not mix with incompatible materials. While specific incompatibilities for this compound are not documented, as a phenolic compound, it may react with strong oxidizing agents.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for organic chemical waste.
-
The container must be in good condition with a secure screw-top cap[1].
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound". Include the building and room number where the waste was generated[1].
-
-
Waste Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[1][2].
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste[1].
-
Ensure the container is not filled beyond 90% capacity to allow for expansion[1].
-
-
Request for Waste Pickup:
-
Once the waste container is full or when the research involving this compound is complete, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate any labware that has come into contact with this compound.
-
Rinse the contaminated labware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the rinsate as hazardous waste in your designated this compound waste container.
-
After the initial solvent rinse, wash the labware with soap and water.
-
Regulatory Compliance
The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA)[3]. Laboratories in academic institutions may have the option to follow alternative requirements under 40 CFR part 262, subpart K, which are designed to be more suitable for a laboratory setting[4]. It is crucial to be familiar with and adhere to your local, state, and federal regulations, as well as your institution's specific hazardous waste management plan[2][4]. In-laboratory treatment of hazardous waste is generally prohibited without a permit[3].
Quantitative Data for Related Compounds
The following table summarizes available data for compounds structurally related to this compound. This information should be used as a guide for assessing potential hazards.
| Compound | Molecular Formula | Molecular Weight | Purity | Solubility | Notes |
| Cardanol triene | C21H30O | 298.5 g/mol | ≥95% | Soluble in ethanol, DMSO, and dimethylformamide[5]. Sparingly soluble in aqueous buffers[5]. | Supplied as a neat oil. Should be considered hazardous until further information is available[5]. |
| Cardol diene | C21H32O2 | 316.5 g/mol | Not Specified | Soluble in acetonitrile. | Classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. Causes serious eye irritation[6]. |
| Cardol triene | C21H30O2 | 314.5 g/mol | Not Specified | Not Specified | Not classified as a hazardous substance according to its Safety Data Sheet[7]. |
Note: The conflicting hazard information for Cardol diene and Cardol triene underscores the importance of treating unknown or novel compounds like this compound with a high degree of caution.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. nationalacademies.org [nationalacademies.org]
- 4. epa.gov [epa.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling 2-Methylcardol Triene
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides immediate, essential safety protocols, operational procedures, and disposal plans for 2-Methylcardol triene (CAS 50423-15-9), a phenol found in cashew nut shell liquid. Adherence to these guidelines is critical to minimize risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE) and Safety Measures
While a specific Safety Data Sheet (SDS) for this compound indicates that in its pure form, it is not classified as a hazardous substance or mixture, it is crucial to handle it with care, as with all laboratory chemicals. For related compounds like Cardanol, some safety data sheets indicate potential for toxicity and skin corrosion. Therefore, a conservative approach to personal protection is recommended.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. If aerosolization or heating is expected, use a NIOSH-approved respirator. |
II. Operational Plan: Handling and Experimental Protocol
A. Pre-Operational Checks:
-
Verify Chemical Identity: Confirm the compound is this compound (CAS 50423-15-9).
-
Review Safety Data Sheet (SDS): All personnel must review the most current SDS for this compound before handling.
-
Ensure Proper Ventilation: All handling procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
-
Prepare Spill Kit: Have a chemical spill kit appropriate for flammable liquids and organic compounds readily accessible.
B. Step-by-Step Handling Procedure:
-
Personal Protection: Don the appropriate PPE as outlined in the table above.
-
Transferring the Compound:
-
As this compound is supplied as a neat oil, handle it carefully to avoid splashes.
-
Use a calibrated pipette or syringe for accurate and safe transfer.
-
Avoid creating aerosols.
-
-
Solution Preparation:
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.
-
When preparing solutions, add the solvent to the vial containing the compound slowly and cap it securely before mixing.
-
-
Performing Reactions:
-
Conduct all reactions within a chemical fume hood.
-
Use appropriate glassware and equipment, ensuring it is clean and dry.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
-
Post-Handling:
-
Securely cap all containers of this compound and its solutions.
-
Clean the work area thoroughly.
-
Remove and properly dispose of contaminated gloves and other disposable materials.
-
Wash hands thoroughly with soap and water after handling is complete.
-
III. Disposal Plan
A. Waste Collection:
-
Segregate Waste: Collect all waste containing this compound separately from other laboratory waste. This includes unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, paper towels).
-
Use Designated Containers: Use clearly labeled, leak-proof containers for waste collection. The label should include "Waste: this compound" and any other relevant hazard information based on the solvents used.
B. Waste Storage:
-
Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent spills.
C. Waste Disposal:
-
Follow Institutional Guidelines: Dispose of all waste in accordance with your institution's and local environmental regulations for chemical waste.
-
Professional Disposal Service: Arrange for a licensed chemical waste disposal company to collect and dispose of the waste. Do not dispose of this compound down the drain or in regular trash.
IV. Logical Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations from preparation to the final disposal of this compound.
Caption: Logical workflow for handling and disposal of this compound.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
